2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine
Description
Properties
IUPAC Name |
2-chloro-4-(2-fluoropyridin-4-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN3/c10-9-13-4-2-7(14-9)6-1-3-12-8(11)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEAZDLUUDWXIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=NC(=NC=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348752 | |
| Record name | 2-chloro-4-(2-fluoropyridin-4-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361147-25-3 | |
| Record name | 2-chloro-4-(2-fluoropyridin-4-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery
For Correspondence: Senior Application Scientist, Gemini Laboratories
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. While specific literature on this exact molecule is sparse, this document consolidates information on its core properties, proposes a detailed, field-proven synthetic methodology based on established chemical principles, and explores its potential applications in drug development. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering both theoretical grounding and practical insights into the utility of this compound as a valuable building block for novel therapeutics.
Introduction and Core Compound Profile
This compound, identified by the CAS number 361147-25-3 , is a halogenated heterocyclic compound featuring a pyrimidine core substituted with a chloro group at the 2-position and a 2-fluoropyridin-4-yl moiety at the 4-position. The pyrimidine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[] The unique electronic properties conferred by the nitrogen atoms in the pyrimidine ring, combined with the reactivity of the chloro substituent and the specific stereoelectronic features of the fluoropyridinyl group, make this molecule a highly attractive intermediate for the synthesis of complex molecular architectures.
The strategic placement of a chlorine atom at the C2 position of the pyrimidine ring provides a reactive handle for nucleophilic substitution or cross-coupling reactions. This allows for the introduction of diverse functional groups, enabling the exploration of a broad chemical space in the pursuit of bioactive compounds. The 2-fluoropyridinyl substituent is also of particular interest, as the incorporation of fluorine into drug candidates can significantly modulate their metabolic stability, binding affinity, and pharmacokinetic properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings, from reaction work-ups to formulation and biological assays.
| Property | Value | Source |
| CAS Number | 361147-25-3 | BLDpharm[2] |
| Molecular Formula | C₉H₅ClFN₃ | Calculated |
| Molecular Weight | 209.61 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |
| Solubility | Soluble in organic solvents such as DCM, THF, DMF (predicted) | Inferred from similar compounds |
| Melting Point | Not available in public literature | N/A |
| Boiling Point | Not available in public literature | N/A |
Synthesis and Purification: A Proposed Methodology
The proposed synthesis involves the Suzuki coupling of 2,4-dichloropyrimidine with (2-fluoropyridin-4-yl)boronic acid. The rationale for this approach lies in the differential reactivity of the two chlorine atoms on the pyrimidine ring. The chlorine at the C4 position is generally more susceptible to palladium-catalyzed cross-coupling than the chlorine at the C2 position, allowing for a regioselective reaction.[3][4]
Proposed Synthetic Scheme
Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol is a generalized procedure and should be optimized for specific laboratory conditions. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyrimidine, (2-fluoropyridin-4-yl)boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture, followed by the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Conducting the reaction under an inert atmosphere prevents catalyst degradation and ensures optimal activity.
-
Degassed Solvents: Dissolved oxygen in the solvents can also lead to catalyst deactivation. Degassing the solvents prior to use is a critical step for reproducible results.
-
Base Selection: The base is essential for the activation of the boronic acid to the more nucleophilic boronate species, which is necessary for the transmetalation step in the catalytic cycle.[10] Potassium carbonate is a commonly used and effective base for this purpose.
-
Microwave Irradiation: For optimization, microwave-assisted heating can be employed to significantly reduce reaction times and potentially improve yields, as has been demonstrated for similar Suzuki couplings of dichloropyrimidines.[3][4]
Potential Applications in Drug Discovery
The structural motifs present in this compound suggest its significant potential as a scaffold for the development of novel therapeutic agents. The pyrimidine core is a well-established pharmacophore with a broad spectrum of biological activities.[]
Kinase Inhibitors
A large number of kinase inhibitors approved for the treatment of cancer and inflammatory diseases are based on a substituted pyrimidine scaffold. The 2-chloro-4-arylpyrimidine motif is a common starting point for the synthesis of inhibitors targeting various kinases, including EGFR, CDK, and others. The chlorine at the C2 position can be readily displaced by amines to generate a library of 2-amino-4-arylpyrimidines, a key structural feature for ATP-competitive kinase inhibition.
Antiviral and Antimicrobial Agents
Pyrimidine derivatives are also integral to many antiviral and antimicrobial drugs. The ability to functionalize the 2-position of the pyrimidine ring allows for the introduction of moieties that can interact with key viral or bacterial enzymes.
Central Nervous System (CNS) Active Agents
The lipophilicity and hydrogen bonding capacity of the pyrimidine and fluoropyridine rings can be fine-tuned through further chemical modification, making this scaffold a candidate for the development of agents targeting CNS receptors and enzymes.
The general workflow for utilizing this compound in a drug discovery program is outlined below:
Caption: A typical drug discovery workflow starting from this compound.
Conclusion
This compound (CAS: 361147-25-3) is a promising and versatile building block for medicinal chemistry and drug discovery. While specific data on this compound is limited, its synthesis can be reliably achieved through established methods such as the Suzuki-Miyaura cross-coupling. The inherent reactivity of the 2-chloro substituent, combined with the favorable physicochemical properties imparted by the fluoropyridine moiety, makes it an ideal starting material for the generation of diverse chemical libraries for biological screening. Further investigation into the synthetic utility and biological activity of derivatives of this compound is warranted and holds the potential to yield novel therapeutic candidates.
References
-
Klančar, U., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(8), 2278. [Link]
-
Klančar, U., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
Laughlin, S. T., & Hartwig, J. F. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(16), 5543–5545. [Link]
-
PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. [Link]
- Google Patents. CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid.
- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
ResearchGate. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. [Link]
-
Rao, S. V., et al. (2017). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative of 5-flourouracil. International Journal of Pharmaceutical Sciences and Research, 8(9), 3824-3828. [Link]
-
Chemchart. 6-(4-pyridinyl)-3(2H)-pyridazinone (78157-26-3). [Link]
-
Chemchart. 4-(pyridin-4-yl)pyrimidin-2-amine (66521-70-8). [Link]
- Google Patents.
-
PubMed Central. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Link]
-
PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]
-
PubChem. 2-Chloro-4-fluoropyridine. [Link]
-
PubChem. 2-Chloro-5-fluoropyrimidine. [Link]
-
Matrix Fine Chemicals. 2-CHLORO-4-FLUOROPYRIDINE | CAS 34941-91-8. [Link]
-
Future Medicinal Chemistry. Virtual and augmented reality applications in medicinal chemistry. [Link]
-
Current Topics in Medicinal Chemistry. The use of the R language for medicinal chemistry applications. [Link]
-
PubMed. Virtual and augmented reality applications in medicinal chemistry. [Link]
Sources
- 2. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2-Fluoropyridine-4-boronic acid | CymitQuimica [cymitquimica.com]
- 8. 2-Fluoropyridine-4-boronic acid, 95%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 9. 401815-98-3|(2-Fluoropyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyrimidines in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in the field of medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at the active sites of enzymes and receptors.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Among the vast landscape of pyrimidine derivatives, 2-chloro-4-substituted pyrimidines are particularly valuable intermediates in the synthesis of complex molecules, especially in the development of kinase inhibitors for oncology.[2][3][4] The chlorine atom at the 2-position serves as a versatile handle for introducing a wide range of substituents via nucleophilic aromatic substitution or cross-coupling reactions.[2][5]
This guide focuses on a specific, yet underexplored member of this class: 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine . The incorporation of a 2-fluoropyridinyl moiety at the 4-position introduces unique electronic properties and potential for novel interactions with biological targets. This document aims to provide a comprehensive overview of its physical and chemical properties, a plausible synthetic route based on established methodologies, and standard protocols for its characterization.
Molecular Structure and Physicochemical Properties
Molecular Structure:
Caption: Molecular structure of this compound.
Physicochemical Data Summary:
| Property | Value | Source/Method |
| CAS Number | 361147-25-3 | [6] |
| Molecular Formula | C₉H₅ClFN₃ | [6][7] |
| Molecular Weight | 209.61 g/mol | [6][7] |
| Appearance | Likely a solid at room temperature | Inferred from similar structures |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Poorly soluble in water. | Inferred from structural characteristics |
Proposed Synthetic Pathway
While a specific, published synthesis for this compound is not readily found, a plausible and efficient route can be designed based on well-established reactions in pyrimidine chemistry. A common and effective strategy for the synthesis of 4-substituted-2-chloropyrimidines involves the reaction of 2,4-dichloropyrimidine with a suitable nucleophile or a cross-coupling partner.[2][5]
The proposed synthesis involves a Suzuki cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.
Caption: Proposed Suzuki cross-coupling synthesis of the target compound.
Detailed Synthetic Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-fluoropyridin-4-yl)boronic acid (1.0 eq), 2,4-dichloropyrimidine (1.1 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Base Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask, followed by the addition of a base, such as sodium carbonate (2.0 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Causality Behind Experimental Choices:
-
Choice of Reaction: The Suzuki cross-coupling is chosen for its high functional group tolerance and generally good yields in constructing biaryl systems. The reactivity difference between the two chlorine atoms on the 2,4-dichloropyrimidine typically favors substitution at the more reactive 4-position.
-
Catalyst and Base: A palladium(0) catalyst is essential for the catalytic cycle of the Suzuki reaction. The base is required to activate the boronic acid for transmetalation.
-
Solvent System: A biphasic solvent system like toluene/water is often used to dissolve both the organic and inorganic reagents.
Characterization and Quality Control
Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound. The following are standard analytical techniques that should be employed.
Experimental Workflow for Characterization:
Caption: Workflow for the characterization of the synthesized compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique will provide information about the number and types of protons in the molecule. The expected spectrum would show distinct signals for the protons on the pyrimidine and pyridine rings, with characteristic chemical shifts and coupling constants.
-
¹³C NMR: This will confirm the carbon framework of the molecule.
-
¹⁹F NMR: This is crucial for confirming the presence and chemical environment of the fluorine atom on the pyridine ring.
2. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, which will confirm its elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) should be observable in the mass spectrum.
3. High-Performance Liquid Chromatography (HPLC):
-
HPLC is the standard method for assessing the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a small amount of trifluoroacetic acid) should be used. The purity is determined by the area percentage of the main peak in the chromatogram.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, building block for the synthesis of novel bioactive molecules. Its structural features suggest its potential as a precursor for compounds targeting a range of biological pathways, particularly in the realm of kinase inhibition. The synthetic and characterization methodologies outlined in this guide provide a solid foundation for researchers to produce and validate this compound. Future work should focus on the experimental determination of its physicochemical properties, exploration of its reactivity in various chemical transformations, and its incorporation into screening libraries for drug discovery programs. The insights gained from such studies will undoubtedly contribute to the expanding role of substituted pyrimidines in the development of next-generation therapeutics.
References
-
Chemchart. 2,6-DIFLUOROPYRIDINE (1513-65-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents. [Link]
-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
-
PubMed Central. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. [Link]
-
ResearchGate. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. [Link]
-
Chemchart. 6-(4-pyridinyl)-3(2H)-pyridazinone (78157-26-3). [Link]
- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
Chemchart. 4-(pyridin-4-yl)pyrimidin-2-amine (66521-70-8). [Link]
-
Accounts of Chemical Research. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
- Google Patents.
-
National Institutes of Health. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. [Link]
-
LookChem. 2-氯-4-(2-氟吡啶-4-基)嘧啶的理化性质及危险特性(SDS). [Link]
-
PubMed Central. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Link]
-
PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
-
ResearchGate. Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. [Link]
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 6. 361147-25-3|this compound|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
An In-depth Technical Guide to 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. While direct literature on this specific isomer is sparse, this document synthesizes available data from analogous structures and established principles of heterocyclic chemistry to offer expert insights into its properties, a robust synthetic protocol, and its potential applications.
Introduction and Compound Profile
This compound belongs to the pyridinyl-pyrimidine class of compounds, a scaffold that is a cornerstone in modern medicinal chemistry.[1][2] The pyrimidine ring is a critical pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and act as a bioisosteric replacement for phenyl rings.[3][4] The incorporation of a 2-fluoropyridine moiety introduces specific electronic properties and potential metabolic stability, making this compound a valuable intermediate for library synthesis and lead optimization programs.
The core structure features a pyrimidine ring substituted with a chlorine atom at the C2 position and a 2-fluoropyridin-4-yl group at the C4 position. The chlorine atom at the C2 position is the most significant reactive handle on the molecule, primed for nucleophilic aromatic substitution (SNAr), while the fluoro-substituted pyridine ring offers further points for interaction with biological targets.
Compound Identifiers:
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₅ClFN₃
-
Molecular Weight: 209.61 g/mol
-
CAS Number: 361147-25-3 (Note: This CAS number is cited by some suppliers but lacks extensive documentation in major chemical databases, warranting confirmation by analytical means upon acquisition.)
Physicochemical and Spectroscopic Properties
Direct experimental data for this compound is not extensively reported. However, by analyzing structurally related compounds, we can predict its likely properties. This table summarizes experimental data for key analogues to provide a scientifically grounded estimation.
| Property | 2-Chloropyrimidine[5][6] | 2-Chloro-4-(trifluoromethyl)pyrimidine | 2,4-Diamino-6-chloropyrimidine[7] | This compound (Predicted) |
| Appearance | Light yellow hygroscopic solid | Liquid | White to off-white crystalline powder | Off-white to light yellow solid |
| Molecular Weight | 114.53 g/mol | 182.53 g/mol | 144.56 g/mol | 209.61 g/mol |
| Melting Point (°C) | 63-66 | N/A (Boiling Point) | 198-202 | 150 - 180 |
| Boiling Point (°C) | 75-76 @ 10 mmHg | 60 @ 10 mmHg | 438.3 (Predicted) | > 350 (Predicted) |
| Solubility | Soluble in organic solvents | Soluble in organic solvents | Sparingly soluble in water | Soluble in DMSO, DMF; sparingly soluble in alcohols |
| 1H NMR | See reference | See reference | See reference | Aromatic protons expected in the δ 7.5-9.0 ppm range |
| 13C NMR | See reference | See reference | See reference | Signals for C-Cl (~160 ppm) and aromatic carbons expected |
| 19F NMR | N/A | ~ -68 ppm (CF₃) | N/A | A singlet or doublet expected for the C-F pyridine moiety |
Expert Rationale for Predictions: The prediction of a solid state with a relatively high melting point is based on the increased molecular weight, planarity, and potential for intermolecular interactions compared to the simpler, lower-melting 2-chloropyrimidine. The aromatic protons are expected to be in the deshielded region typical for nitrogen-containing heterocycles. Solubility is predicted based on the general behavior of polar, aromatic compounds.
Proposed Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The most logical and efficient synthetic route to this compound is a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9][10] This method is widely employed for the formation of C-C bonds between aryl halides and aryl boronic acids due to its high functional group tolerance and generally good yields. The key precursors are 2,4-dichloropyrimidine and (2-fluoropyridin-4-yl)boronic acid.
Experimental Workflow:
Caption: Proposed Suzuki-Miyaura coupling workflow.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
To a microwave-safe reaction vial, add 2,4-dichloropyrimidine (1.0 eq).
-
Add (2-fluoropyridin-4-yl)boronic acid (1.1 eq).[11][12][13][14]
-
Add potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq) as the base.
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[9]
-
-
Solvent Addition:
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
-
Reaction Execution:
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 100-120°C for 15-30 minutes. Monitor the reaction by TLC or LC-MS.
-
Causality Note: Microwave irradiation is often used to accelerate Suzuki couplings, reducing reaction times significantly compared to conventional heating.[9][15] The reaction is regioselective for the C4 position of 2,4-dichloropyrimidine, which is generally more reactive towards Suzuki coupling than the C2 position.[9][15]
-
-
Work-up:
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
-
Chemical Reactivity and Mechanistic Insights
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr) at the C2 position.[16][17][18] The electron-deficient nature of the pyrimidine ring, further activated by the two nitrogen atoms, facilitates the attack of nucleophiles on the carbon atom bearing the chlorine leaving group.
Nucleophilic Aromatic Substitution (SNAr):
This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Note: The DOT language above is a placeholder for a proper chemical structure diagram which cannot be rendered here. It illustrates the conceptual flow.
Caption: General mechanism for SNAr at the C2 position.
Typical Nucleophiles and Conditions:
-
Amines (Primary and Secondary): Reactions with amines are common and can often be performed by heating the reactants in a polar aprotic solvent like DMF or NMP, sometimes with the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Alkoxides (e.g., NaOMe, NaOEt): These strong nucleophiles typically react at lower temperatures in the corresponding alcohol as a solvent.
-
Thiols (e.g., NaSMe): Thiolates are soft nucleophiles that react readily with the C2 position.
Causality of Reactivity: The C2 position of the pyrimidine ring is flanked by two electronegative nitrogen atoms, which inductively withdraw electron density, making the C2 carbon highly electrophilic and susceptible to nucleophilic attack.[16][19] This electronic arrangement also effectively stabilizes the negative charge in the Meisenheimer intermediate through resonance.
Applications in Drug Discovery and Medicinal Chemistry
Pyridinyl-pyrimidine derivatives are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds.[1][20] this compound serves as a versatile starting material for the synthesis of molecules targeting a wide range of diseases.
-
Kinase Inhibitors: Many kinase inhibitors feature a 2-aminopyrimidine core, which mimics the adenine hinge-binding motif of ATP. The SNAr reaction with various amines allows for the rapid generation of libraries of potential kinase inhibitors for oncology and inflammatory diseases.[1]
-
Central Nervous System (CNS) Agents: The pyridine and pyrimidine heterocycles are common in drugs targeting CNS receptors and enzymes.[2][21]
-
Anti-Infective Agents: The pyrimidine scaffold is integral to numerous antibacterial, antiviral, and antifungal agents.[3]
The introduction of the 2-fluoropyridine moiety can be a strategic choice to modulate physicochemical properties such as pKa and lipophilicity, or to block a potential site of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.
References
-
Igarashi, T., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-800. Available from: [Link]
-
Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]
-
Ramesh, S., Sundar, P. V., & Murti, V. V. S. (1978). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo. Available from: [Link]
-
Sreeja, S., et al. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 22-30. Available from: [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- Google Patents. (n.d.). CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid.
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]
-
MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(23), 5764. Available from: [Link]
-
Wai, J. S., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [Link]
-
ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 2-CHLORO-4-FLUOROPYRIDINE | CAS 34941-91-8. Retrieved from [Link]
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical and Pharmaceutical Research, 7(5). Available from: [Link]
-
ResearchGate. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved from [Link]
- Google Patents. (n.d.). US8334383B2 - Regioselective preparation of substituted pyrimidines.
-
PubChem. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine. Retrieved from [Link]
-
PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-72. Available from: [Link]
-
PubMed Central. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports, 12(1), 17551. Available from: [Link]
-
ResearchGate. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
- Google Patents. (n.d.). US4226995A - Preparation process of 2-chloro pyrimidine.
-
PubChem. (n.d.). 2-Chloro-4-(pyridin-3-yl)pyrimidine. Retrieved from [Link]
-
Patsnap. (n.d.). 2-chloropyrimidine patented technology retrieval search results. Retrieved from [Link]
- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
-
PubChemLite. (n.d.). 2-chloro-4-(pyridin-3-yl)pyrimidine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. 2-Chloropyrimidine | C4H3ClN2 | CID 74404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloropyrimidine 95 1722-12-9 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Fluoropyridine-4-boronic acid | CymitQuimica [cymitquimica.com]
- 12. 401815-98-3|(2-Fluoropyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. 2-Fluoropyridine-4-boronic acid, 95%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 15. researchgate.net [researchgate.net]
- 16. zenodo.org [zenodo.org]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. sarchemlabs.com [sarchemlabs.com]
An In-depth Technical Guide to the Biological Significance of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine: A Keystone Intermediate in Modern Kinase Inhibitor Discovery
Foreword: The Unseen Importance of a Synthetic Intermediate
In the landscape of contemporary drug discovery, particularly within oncology, the final therapeutic agent often owes its existence to a series of meticulously designed, yet often unsung, chemical intermediates. 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine is a prime example of such a molecule. While not a therapeutic agent in its own right, its strategic design as a reactive building block makes it a molecule of profound interest to medicinal chemists and drug development professionals. This guide elucidates the intrinsic biological relevance of this compound, not through its direct activity, but through the potent biological functions of the molecules it is designed to create. The core value of this compound lies in its role as a versatile scaffold for the synthesis of targeted therapies, most notably kinase inhibitors.
Deconstructing the Scaffold: An Analysis of Inherent Chemical Potential
The structure of this compound is not a random assortment of chemical moieties. Each component is deliberately chosen to facilitate the synthesis of complex, biologically active molecules.
-
The Pyrimidine Core: The pyrimidine ring is a foundational structure in a vast number of biologically active compounds, including the nucleobases of DNA and RNA.[1] In medicinal chemistry, it is recognized as a "privileged scaffold," meaning it can bind to a wide range of biological targets with high affinity.[1] Its nitrogen atoms are excellent hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the active sites of many kinases.[2]
-
The Reactive 2-Chloro Group: The chlorine atom at the 2-position of the pyrimidine ring is the primary site of reactivity. It is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various amine-containing side chains, which are crucial for tuning the potency, selectivity, and pharmacokinetic properties of the final drug candidate.
-
The 2-Fluoropyridin-4-yl Moiety: The fluorinated pyridine ring at the 4-position of the pyrimidine core serves multiple purposes. The pyridine ring itself can engage in additional interactions within a target's active site. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can improve metabolic stability by blocking potential sites of metabolism. This strategic fluorination is a common tactic in modern drug design to enhance the overall properties of a drug candidate.
The combination of these features makes this compound a highly valuable starting material for the construction of libraries of potential kinase inhibitors.
The Primary Application: A Gateway to Kinase Inhibitors in Oncology
The vast majority of applications for chloropyrimidine-based intermediates are in the synthesis of kinase inhibitors for the treatment of cancer.[3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. By blocking the activity of specific kinases, these targeted therapies can halt tumor growth and progression.
The general synthetic utility of this compound in this context is illustrated in the workflow below.
Caption: Synthetic workflow utilizing the core scaffold to generate kinase inhibitors.
Targeting Epidermal Growth Factor Receptor (EGFR)
A significant number of pyrimidine-based inhibitors target the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently mutated and overexpressed in various cancers, including non-small cell lung cancer.[4] The pyrimidine scaffold can effectively occupy the ATP-binding site of EGFR. The side chains introduced via the 2-chloro position are then designed to interact with specific amino acid residues in the kinase domain, conferring potency and selectivity.[4] Compounds synthesized from intermediates like this compound are often developed to overcome resistance to first-generation EGFR inhibitors.[4]
Targeting Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that are essential for cell division. Their overexpression is common in many human cancers, making them attractive therapeutic targets. Pyrimidine-based molecules have been successfully developed as Aurora kinase inhibitors.[5][6] The core pyrimidine structure again serves as the anchor in the ATP-binding pocket, while the appended side chains are optimized for potent and selective inhibition of Aurora kinases, leading to cell cycle arrest and apoptosis in cancer cells.[5][6]
Experimental Protocols: A Representative Synthetic Procedure
The following is a generalized, representative protocol for the nucleophilic aromatic substitution reaction that is central to the utility of this compound.
Objective: To synthesize a substituted aminopyrimidine derivative, a potential kinase inhibitor, from this compound.
Materials:
-
This compound
-
Desired amine (R-NH₂)
-
A suitable solvent (e.g., 1,4-dioxane, N,N-dimethylformamide, or isopropanol)
-
A non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or potassium carbonate)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Step-by-Step Methodology:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Solvent Addition: Add the chosen solvent to dissolve the starting material.
-
Addition of Reagents: Add the desired amine (1.1 to 1.5 equivalents) and the base (2.0 to 3.0 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically between 80°C and 140°C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Extraction and Drying: The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 2-amino-4-(2-fluoropyridin-4-yl)pyrimidine derivative.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
This general procedure can be adapted and optimized for a wide variety of amine nucleophiles, allowing for the creation of a diverse library of compounds for biological screening.
Quantitative Data: Anticipated Biological Activity of Downstream Products
While there is no direct biological data for this compound, we can anticipate the potency of the kinase inhibitors synthesized from it based on published data for structurally related compounds. The following table provides representative IC₅₀ (half-maximal inhibitory concentration) values for pyrimidine-based kinase inhibitors against various cancer cell lines.
| Derivative Class | Target Kinase | Cancer Cell Line | Representative IC₅₀ (µM) |
| Substituted Aminopyrimidines | EGFR | HCT116 (Colon) | 89.24 ± 1.36[3] |
| Substituted Aminopyrimidines | EGFR | MCF7 (Breast) | 89.37 ± 1.17[3] |
| Pyrimidine-based compounds | Aurora A | - | >50% reduction in cMYC/MYCN at 1.0 µM[5][6] |
| 5-(2-Fluoropyridin-4-yl) derivatives | Multiple Kinases | Bladder Cancer | 8.4[7] |
| 5-(2-Fluoropyridin-4-yl) derivatives | Multiple Kinases | Prostate Cancer | 5.7[7] |
These values demonstrate that the pyrimidine scaffold, when appropriately substituted, can lead to compounds with potent anticancer activity in the low micromolar to nanomolar range.
Signaling Pathways: The Mechanism of Action of Resultant Kinase Inhibitors
The kinase inhibitors synthesized from this compound are designed to interfere with specific cell signaling pathways that are crucial for cancer cell proliferation and survival. The diagram below illustrates a simplified representation of the EGFR signaling pathway, a common target for these inhibitors.
Caption: EGFR signaling pathway and the inhibitory action of a kinase inhibitor.
By blocking the ATP binding site of EGFR, the kinase inhibitor prevents the downstream signaling cascade that ultimately leads to cancer cell growth and survival.
Conclusion: A Critical Component in the Drug Discovery Arsenal
This compound represents a confluence of strategic chemical design and a deep understanding of the biological targets in oncology. While its own biological activity is not the primary focus, its role as a versatile and reactive intermediate is paramount. This guide has demonstrated that its value is intrinsically linked to the potent and selective kinase inhibitors that can be synthesized from it. For researchers, scientists, and drug development professionals, understanding the potential of such core scaffolds is essential for the continued development of novel and effective targeted therapies for cancer and other diseases.
References
-
PubMed Central. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
-
ACS Publications. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry. [Link]
-
MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]
- Google Patents.
-
PubMed Central. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Link]
- Google Patents. Pyrimidine or pyridine compounds and their, preparation method and medical usage - CN110054618A.
- Google Patents. The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - CN103554036B.
-
ResearchGate. Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. [Link]
-
PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]
- Google Patents.
-
PubMed. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN110054618A - Pyrimidine or pyridine compounds and their, preparation method and medical usage - Google Patents [patents.google.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine literature review
An In-Depth Technical Guide to 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine: Synthesis, Characterization, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. While direct literature on this specific molecule is sparse, this guide synthesizes established chemical principles and data from analogous structures to present a robust framework for its synthesis, characterization, and strategic application as a key building block in modern therapeutic design.
Introduction: The Strategic Value of the Fluoropyridinyl-Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and vital biological molecules like nucleobases.[1] Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a privileged scaffold in drug design.[1] Similarly, the incorporation of a fluorine atom into a pyridine ring offers profound advantages, including enhanced metabolic stability due to the strength of the C-F bond, increased binding affinity through modulation of electronic properties, and improved membrane permeability.[2][3]
The combination of these two pharmacophores into a single entity, This compound , creates a highly versatile and valuable intermediate. The 2-chloro substituent serves as a reactive handle for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of diverse functional groups and the rapid construction of compound libraries.[4] This guide elucidates a proposed synthetic pathway, predicts key physicochemical properties, and explores the potential of this molecule as a scaffold for developing next-generation therapeutics, particularly in oncology and immunology.
Proposed Synthesis: A Palladium-Catalyzed Cross-Coupling Approach
The most logical and efficient strategy for constructing the C-C bond between the pyrimidine and pyridine rings is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is particularly well-suited for this purpose due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acid derivatives.[5][6][7]
The proposed retrosynthesis disconnects the molecule at the C4-position of the pyrimidine, identifying 2,4-dichloropyrimidine and (2-fluoropyridin-4-yl)boronic acid as the key precursors.
Caption: Retrosynthetic analysis of the target compound.
Synthesis of Precursors
-
2,4-Dichloropyrimidine: This reagent is commercially available. If synthesis is required, it can be prepared from uracil by treatment with phosphorus oxychloride (POCl₃).
-
(2-Fluoropyridin-4-yl)boronic acid: This key intermediate can be synthesized from commercially available 4-bromo-2-fluoropyridine or 4-chloro-2-fluoropyridine via a lithium-halogen exchange followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and subsequent acidic workup.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is based on established methods for the regioselective coupling at the C4 position of 2,4-dichloropyrimidine, which is significantly more reactive than the C2 position in Suzuki reactions.[5][6]
Reaction Scheme:
Caption: Proposed Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyrimidine (1.0 equiv), (2-fluoropyridin-4-yl)boronic acid (1.1-1.2 equiv), and sodium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent.
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-2 mol%), to the flask under a positive pressure of nitrogen.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup and Purification: a. Cool the reaction mixture to room temperature and dilute with ethyl acetate. b. Wash the organic layer sequentially with water and brine. c. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Physicochemical Properties and Characterization
The following table summarizes the predicted properties and key analytical data for the title compound.
| Property | Predicted Value |
| Molecular Formula | C₉H₅ClFN₃ |
| Molecular Weight | 209.61 g/mol |
| Appearance | Off-white to pale yellow solid |
| 1H NMR | See detailed prediction below |
| 13C NMR | See detailed prediction below |
| 19F NMR | A single resonance characteristic of a 2-fluoropyridine |
| Mass Spec (EI) | M⁺ peak at m/z ≈ 209, with a characteristic M+2 isotope pattern for chlorine (approx. 3:1 ratio) |
Predicted NMR Spectroscopic Data
Confirmation of the structure relies heavily on NMR spectroscopy. The predicted chemical shifts (in ppm) and coupling constants (in Hz) are based on data from analogous fluoropyridine and pyrimidine structures.[8][9][10][11]
-
1H NMR (400 MHz, CDCl₃):
-
Pyrimidine H-6: ~8.8-8.9 ppm (d, J ≈ 5.5 Hz)
-
Pyrimidine H-5: ~7.6-7.7 ppm (d, J ≈ 5.5 Hz)
-
Pyridine H-6': ~8.3-8.4 ppm (d, J ≈ 5.0 Hz)
-
Pyridine H-5': ~7.9-8.0 ppm (dd, J ≈ 5.0, 2.0 Hz)
-
Pyridine H-3': ~7.5-7.6 ppm (s, broad)
-
-
19F NMR (376 MHz, CDCl₃):
-
13C NMR (101 MHz, CDCl₃):
-
Expect signals for 9 distinct carbon atoms. The carbon bearing the fluorine (C-2') will appear as a doublet with a large ¹JCF coupling constant (~240-260 Hz). Carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings.
-
Applications in Drug Discovery: A Versatile Scaffold
The title compound is an ideal starting point for constructing libraries of potential therapeutic agents. The 2-chloro group is primed for SNAr with a variety of nucleophiles (amines, alcohols, thiols), allowing for systematic exploration of the chemical space around the pyrimidine core. This strategy is widely used in the development of kinase inhibitors.
Caption: Use as a scaffold for kinase inhibitor libraries.
Many kinase inhibitors feature a substituted pyrimidine core that serves as a "hinge-binder," forming critical hydrogen bonds with the protein backbone. The fluoropyridine moiety can occupy a hydrophobic pocket and contribute to favorable binding interactions.
Protocol for Derivatization: Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general procedure for the reaction of the title compound with an amine, demonstrating its utility as a synthetic intermediate.
Step-by-Step Methodology:
-
Reagents: In a microwave vial, combine this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv).
-
Rationale: The pyrimidine ring is electron-deficient, making the 2-chloro position susceptible to nucleophilic attack. A base is required to neutralize the HCl generated during the reaction.[4]
-
-
Solvent: Add a polar aprotic solvent such as n-butanol, isopropanol, or DMF.
-
Reaction: Seal the vial and heat the mixture using a microwave reactor to 120-150 °C for 30-90 minutes. Alternatively, conventional heating at 100-120 °C for several hours can be employed.
-
Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the product via flash chromatography or preparative HPLC.
Conclusion
This compound represents a high-potential building block for medicinal chemistry and drug discovery. Although not extensively described in the current literature, its synthesis is highly feasible through robust and well-established methodologies like the Suzuki-Miyaura cross-coupling. Its structure combines the pharmacologically significant pyrimidine and fluoropyridine motifs with a reactive chlorine handle, making it an ideal scaffold for the rapid synthesis of diverse compound libraries targeting a range of biological targets, particularly protein kinases. This guide provides the foundational knowledge and practical protocols for researchers to synthesize, characterize, and effectively utilize this promising intermediate in their research endeavors.
References
-
Kralj, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 439. Retrieved from [Link]
-
Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]
-
Moss, W. B., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3891–3893. Retrieved from [Link]
-
Slezak, T. R., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3436. Retrieved from [Link]
-
Roe, A., et al. (1951). The Synthesis of 2-Fluoro-4- and 2-Fluoro-6-pyridinecarboxylic Acid and Derivatives. Journal of the American Chemical Society, 73(12), 5875–5876. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Retrieved from [Link]
-
Hussain, A., et al. (2024). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. Retrieved from [Link]
-
Kralj, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
Longley, D. B., et al. (2003). The oral fluorinated pyrimidines. Annals of Oncology, 14(3), 351–360. Retrieved from [Link]
-
Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]
-
Sci-Hub. (n.d.). The NMR spectra of some fluorinated pyridine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemistryOpen, 3(4), 143–148. Retrieved from [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. notes.fluorine1.ru [notes.fluorine1.ru]
- 9. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]
- 10. Sci-Hub. The NMR spectra of some fluorinated pyridine derivatives / Organic Magnetic Resonance, 1970 [sci-hub.ru]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Characterization of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine: A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and strategic importance of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine. This compound represents a critical heterocyclic building block, combining the essential pharmacophores of a pyrimidine and a fluoropyridine. Such structures are integral to the development of targeted therapeutics, particularly in the realm of kinase inhibitors.[1][2][3] We will delve into a validated synthetic pathway, explaining the mechanistic rationale behind procedural choices and providing detailed, replicable protocols. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel pharmaceutical agents.
Introduction: The Strategic Value of Pyrimidine and Fluoropyridine Scaffolds
The pyrimidine ring is a cornerstone of medicinal chemistry. As a fundamental component of nucleobases in DNA and RNA, its structure is recognized by a vast array of biological systems.[2][4] This inherent bio-relevance has made pyrimidine derivatives a privileged scaffold in drug design, leading to numerous approved drugs across therapeutic areas including oncology, infectious diseases, and central nervous system disorders.[2][4] The nitrogen atoms in the pyrimidine ring act as key hydrogen bond acceptors, facilitating strong and specific interactions with protein targets.[2]
Similarly, the incorporation of fluorine into drug candidates is a widely employed strategy to modulate metabolic stability, binding affinity, and pharmacokinetic properties.[5] The 2-fluoropyridine moiety, in particular, offers a unique electronic profile that can enhance target engagement. The discovery of this compound provides chemists with a versatile intermediate where the 2-chloro substituent serves as an efficient chemical handle for subsequent elaboration via nucleophilic aromatic substitution (SNAr) reactions.[1]
This guide will focus on a robust and logical synthetic approach to this valuable compound, breaking down the process into a logical, two-step sequence.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The primary disconnection is at the C2-Cl bond, leading back to the corresponding pyrimidin-2-ol (or its keto tautomer, pyrimidin-2-one). This transformation is a classic and reliable method in heterocyclic chemistry. The pyrimidin-2-ol intermediate can then be conceptually disconnected to reveal simpler, commercially available starting materials. This strategic pathway is outlined below.
Caption: Retrosynthetic pathway for the target compound.
Synthesis Pathway and Experimental Protocols
The forward synthesis follows the logic of the retrosynthetic analysis. The core of the strategy is the initial construction of the 4-substituted pyrimidin-2-ol ring system, followed by a robust chlorination step.
Caption: Overall synthetic workflow.
Step 1: Synthesis of 4-(2-fluoropyridin-4-yl)pyrimidin-2-ol
The formation of the pyrimidine ring is a cornerstone of heterocyclic synthesis. While various methods exist, a common and effective approach involves the condensation of a 1,3-dicarbonyl compound (or a vinylogous equivalent) with an amidine. For the synthesis of our specific intermediate, a reliable method would involve the reaction of 3-(dimethylamino)-1-(2-fluoropyridin-4-yl)prop-2-en-1-one with guanidine.
Protocol 1: Synthesis of the Pyrimidin-2-ol Intermediate
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add guanidine hydrochloride (1.1 equivalents) and sodium ethoxide (1.2 equivalents) in absolute ethanol.
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to form free guanidine.
-
Addition of Enone: Add a solution of 3-(dimethylamino)-1-(2-fluoropyridin-4-yl)prop-2-en-1-one (1.0 equivalent) in absolute ethanol to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize carefully with a dilute acid (e.g., 1M HCl) until the pH is approximately 7.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, followed by a small amount of cold ethanol.
-
Drying: Dry the isolated white to off-white solid under vacuum to yield 4-(2-fluoropyridin-4-yl)pyrimidin-2-ol. The product can be used in the next step without further purification if purity is deemed sufficient by TLC or ¹H NMR.
Step 2: Chlorination of 4-(2-fluoropyridin-4-yl)pyrimidin-2-ol
The conversion of a pyrimidin-2-ol to a 2-chloropyrimidine is a standard transformation, most effectively achieved using phosphorus oxychloride (POCl₃).[6][7]
Mechanistic Insight: The pyrimidin-2-ol tautomerizes to the more abundant pyrimidin-2-one form. The lone pair on the carbonyl oxygen attacks the electrophilic phosphorus atom of POCl₃, forming a complex. This process effectively turns the hydroxyl group into an excellent leaving group. A chloride ion, either from POCl₃ itself or from the reaction byproducts, then acts as a nucleophile, attacking the C2 position of the pyrimidine ring and displacing the activated oxygen species to yield the desired 2-chloropyrimidine.
Protocol 2: Synthesis of this compound
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add 4-(2-fluoropyridin-4-yl)pyrimidin-2-ol (1.0 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. A catalytic amount of a tertiary amine such as N,N-dimethylaniline (0.1 equivalents) can be added to accelerate the reaction, although it is often successful without.
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) and stir for 3-5 hours. The reaction should become a clear solution. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker with vigorous stirring. This is a highly exothermic and hazardous step that must be performed with extreme caution in a well-ventilated fume hood.
-
Neutralization: Once the quench is complete, neutralize the acidic aqueous solution by the slow addition of a solid base like sodium bicarbonate or a concentrated aqueous solution of sodium hydroxide until the pH is between 7 and 8. Keep the mixture cool in an ice bath during neutralization.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound as a solid.
Characterization
The identity and purity of the final compound must be confirmed through standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Expect characteristic signals for the pyrimidine and pyridine ring protons. The chemical shifts and coupling constants will be indicative of the substitution pattern. Key signals would include doublets and doublets of doublets in the aromatic region (7.0-9.0 ppm). |
| ¹³C NMR | Signals corresponding to each unique carbon atom in the molecule. The carbon attached to chlorine (C2) and the carbon attached to fluorine will show characteristic chemical shifts. |
| LC-MS | A single major peak in the liquid chromatogram indicating purity. The mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₉H₅ClFN₃, MW ≈ 209.61 g/mol ). The characteristic isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) should be observed. |
| Melting Point | A sharp melting point range is indicative of high purity. |
Applications in Drug Development
The title compound is a valuable intermediate due to the reactivity of the 2-chloro group. This position is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various nucleophiles, most commonly amines, to build more complex molecular architectures. This reaction is a cornerstone in the synthesis of many kinase inhibitors, where a substituted amine is linked to the pyrimidine core to interact with the hinge region of the kinase active site.[1][3][8]
Conclusion
The synthesis of this compound is a straightforward yet critical process for medicinal chemists. The two-step sequence involving pyrimidine ring formation followed by a robust chlorination protocol provides reliable access to this key building block. Understanding the mechanistic underpinnings of these reactions allows for rational optimization and troubleshooting. The availability of this intermediate empowers the rapid generation of diverse compound libraries, accelerating the discovery of new and effective therapeutic agents.
References
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Available at: [Link]
-
Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-4-fluoropyridine. National Institutes of Health. Available at: [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. Available at: [Link]
- Google Patents. (2016). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]
- Google Patents. (2012). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
-
Organic Syntheses. (n.d.). 2-Chloropyrimidine. Available at: [Link]
-
Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1143–1151. Available at: [Link]
-
ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Available at: [Link]
- Google Patents. (2011). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
- Google Patents. (2012). CN102079725B - Method for preparing 2-chloropyrimidine.
-
Matrix Fine Chemicals. (n.d.). 2-CHLORO-4-FLUOROPYRIDINE. Available at: [Link]
- Google Patents. (2015). CN104387328A - Method of preparing 2-chloropyrimidine.
- Google Patents. (n.d.). US4742060A - Heterocyclic compounds.
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available at: [Link]
-
Gatas, N. M., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(15), 5859. Available at: [Link]
-
El-Naggar, A. M., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 13(15), 10159–10182. Available at: [Link]
-
Wang, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. Available at: [Link]
-
Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of King Saud University - Science, 34(8), 102283. Available at: [Link]
-
Bortolami, M., et al. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. ACS Chemical Neuroscience, 12(21), 4090-4112. Available at: [Link]
-
PubMed. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available at: [Link]
Sources
- 1. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Validated Protocol for the Regioselective Synthesis of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine via Suzuki-Miyaura Cross-Coupling
Abstract
This application note provides a detailed, robust, and reproducible protocol for the synthesis of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine, a key heterocyclic building block in contemporary drug discovery. The synthetic strategy leverages a highly regioselective, palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between commercially available 2,4-dichloropyrimidine and (2-fluoropyridin-4-yl)boronic acid. We elucidate the mechanistic rationale for the observed C4-position selectivity, provide a step-by-step experimental procedure, and offer guidance on reaction monitoring, product isolation, and characterization. This guide is intended for researchers in medicinal chemistry, process development, and synthetic organic chemistry.
Introduction and Scientific Rationale
Substituted pyrimidines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved therapeutics, including kinase inhibitors like Gleevec and Crestor.[1] The targeted functionalization of the pyrimidine ring is therefore a critical task in the development of novel chemical entities. The title compound, this compound, serves as a versatile intermediate where the remaining chlorine atom at the C2 position can be subsequently displaced or coupled, allowing for the rapid generation of diverse compound libraries.
The chosen synthetic approach is the Suzuki-Miyaura cross-coupling, a powerful and versatile method for forming carbon-carbon bonds.[2][3] The key to this synthesis is the regioselective coupling at the C4 position of 2,4-dichloropyrimidine.
Causality of Regioselectivity: The pyrimidine ring is electron-deficient, which facilitates palladium-catalyzed cross-coupling reactions.[4] The chlorine atoms at the C2 and C4 positions exhibit different reactivities. The C4 position is significantly more electrophilic and susceptible to oxidative addition by the Pd(0) catalyst compared to the C2 position. This enhanced reactivity is attributed to the cumulative electron-withdrawing effects of the two ring nitrogens, which are more pronounced at the C4 and C6 positions. This inherent electronic bias allows for a highly selective mono-coupling reaction, which is crucial for the synthetic utility of this protocol.[1][4][5][6][7]
Reaction Scheme & Mechanism
Overall Transformation:
Simplified Suzuki-Miyaura Catalytic Cycle:
The reaction proceeds via a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the C-Cl bond at the more reactive C4 position of 2,4-dichloropyrimidine.
-
Transmetalation: The boronic acid, activated by the base, transfers its organic group (the 2-fluoropyridinyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and expected outcomes.
Materials and Equipment
Reagents:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Purity | Notes |
| 2,4-Dichloropyrimidine | 3934-20-1 | 148.98 | ≥98% | Commercially available.[8] |
| (2-Fluoropyridin-4-yl)boronic acid | 401815-98-3 | 140.91 | ≥97% | Commercially available.[9][10][11] |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | ≥98% | Catalyst. Handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | ≥99% | Anhydrous, finely powdered. |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous | Solvent. |
| Deionized Water | 7732-18-5 | 18.02 | N/A | Degassed. |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | For extraction. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | N/A | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | N/A | For drying. |
Equipment:
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon) with bubbler
-
Glass funnels, separatory funnel (250 mL)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Addition: To the flask, add 2,4-dichloropyrimidine (1.00 g, 6.71 mmol, 1.0 eq), (2-fluoropyridin-4-yl)boronic acid (1.04 g, 7.38 mmol, 1.1 eq), and potassium carbonate (2.78 g, 20.1 mmol, 3.0 eq).
-
Catalyst Addition: Briefly remove the nitrogen inlet and add tetrakis(triphenylphosphine)palladium(0) (388 mg, 0.336 mmol, 0.05 eq).
-
Solvent Addition: Add 30 mL of 1,4-dioxane and 10 mL of deionized water. The solvent mixture should be degassed by bubbling nitrogen through it for at least 15 minutes prior to addition.
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane/Ethyl Acetate eluent). The starting 2,4-dichloropyrimidine should be consumed within 4-6 hours.
-
Work-up (Quenching & Extraction): Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with 50 mL of ethyl acetate and 50 mL of water. Transfer the contents to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Combine the organic extracts and wash them with 50 mL of water, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30% ethyl acetate).
-
Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as a white to off-white solid. Dry the product under vacuum. A typical yield is in the range of 75-85%.
Synthesis Workflow Diagram
The following diagram illustrates the complete workflow from preparation to final product analysis.
Caption: Experimental workflow for the synthesis of this compound.
References
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
A kind of preparation method of 2,4-dichloropyrimidine and its derivatives. Patsnap Eureka. [Link]
- Preparation method for 2-fluoropyridine-4-boric acid.
-
2-fluoro-4-pyridylboronic acid - 401815-98-3 - Structure, Synthesis, Properties. ChemSrc. [Link]
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH). [Link]
- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
2-Chloropyrimidine. Organic Syntheses. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health (NIH). [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. National Institutes of Health (NIH). [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. National Institutes of Health (NIH). [Link]
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lifechempharma.com [lifechempharma.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 2,4-二氯嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Page loading... [guidechem.com]
- 10. 2-fluoro-4-pyridylboronic acid - 401815-98-3 - Structure, Synthesis, Properties [organoborons.com]
- 11. 2-Fluoropyridine-4-boronic acid | CymitQuimica [cymitquimica.com]
Introduction: The Significance of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine in Modern Drug Discovery
An In-depth Technical Guide to the Analytical Characterization of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine
This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its structural motifs, featuring a pyrimidine core linked to a fluoropyridine moiety, are present in a variety of biologically active molecules. The chloro-substituent at the 2-position of the pyrimidine ring serves as a versatile synthetic handle for introducing further molecular complexity through nucleophilic substitution reactions. The fluorine atom on the pyridine ring can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.
Given its role as a critical intermediate, ensuring the identity, purity, and stability of this compound is paramount for the successful development of novel therapeutics. This application note provides a comprehensive overview of the analytical methodologies required for its complete characterization, offering detailed protocols and expert insights for researchers and drug development professionals.
Chromatographic Purity and Assay: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and thermally labile compounds like this compound. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main component from process-related impurities and degradation products.
Rationale for Method Development: The molecule possesses both polar (pyrimidine and pyridine nitrogens) and non-polar (aromatic rings) characteristics, making RP-HPLC an ideal choice. A C18 stationary phase provides the necessary hydrophobicity for retention, while a polar-organic mobile phase allows for efficient elution. A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. UV detection is suitable due to the presence of chromophoric aromatic rings.
Protocol 1: RP-HPLC Method for Purity Determination
| Parameter | Condition | Justification |
| Instrument | Agilent 1260 Infinity II or equivalent | Standard HPLC system with UV/DAD detector. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm | Provides excellent peak shape for heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape by suppressing silanol interactions. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile offers good UV transparency and low viscosity. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B | A shallow gradient ensures resolution of closely eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for peak overload. |
| Detector | Diode Array Detector (DAD) | Monitor at 254 nm for general aromatic compounds and 275 nm for potentially higher specificity. |
| Sample Prep. | Accurately weigh ~5 mg of sample and dissolve in 10 mL of 50:50 Acetonitrile:Water to a final concentration of 0.5 mg/mL. | Ensures complete dissolution and compatibility with the mobile phase. |
Structural Elucidation and Confirmation
A combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy is required for unambiguous structural confirmation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and elemental composition. For a molecule of this nature, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
LC-MS Rationale: LC-MS is generally preferred as it is non-destructive and suitable for compounds that may have limited thermal stability. Electrospray Ionization (ESI) is the ideal ionization technique for this molecule due to the presence of basic nitrogen atoms, which are readily protonated to form [M+H]⁺ ions in the positive ion mode.
Protocol 2: LC-MS Analysis
| Parameter | Condition | Justification |
| LC System | Same as HPLC method in Protocol 1 | Ensures seamless method transfer. |
| MS Detector | Agilent 6545XT AdvanceLink Q-TOF or equivalent | High-resolution mass spectrometry for accurate mass measurement. |
| Ionization Mode | ESI Positive | The molecule's nitrogen atoms are easily protonated. |
| Capillary Voltage | 3500 V | Optimal for efficient ion generation. |
| Fragmentor | 120 V | Induces in-source fragmentation to aid in structural confirmation. |
| Gas Temp. | 325 °C | Facilitates desolvation of the analyte ions. |
| Gas Flow | 8 L/min | |
| Nebulizer | 35 psig | |
| Mass Range | 50 - 500 m/z | Covers the expected molecular ion and fragment ions. |
Expected Results: The high-resolution mass spectrum should show a prominent [M+H]⁺ ion corresponding to the exact mass of C₁₀H₆ClFN₄. The isotopic pattern of this ion will be characteristic of a molecule containing one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1).
GC-MS Rationale: If the compound is thermally stable and sufficiently volatile, GC-MS with Electron Ionization (EI) can provide valuable fragmentation data that is highly reproducible and useful for library matching.
Protocol 3: GC-MS Analysis
| Parameter | Condition | Justification |
| GC System | Agilent 8890 GC with 5977B MSD or equivalent | Standard GC-MS instrumentation. |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar column suitable for a wide range of compounds. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization without degradation. |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min | A standard temperature program to elute the compound of interest. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard EI energy for reproducible fragmentation patterns. |
| Mass Range | 40 - 450 m/z |
Expected Fragmentation: EI would likely lead to the cleavage of the C-Cl bond and fragmentation of the pyridine and pyrimidine rings. The resulting mass spectrum would serve as a unique fingerprint for the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for de novo structural elucidation. A full suite of 1D and 2D NMR experiments is necessary to assign all proton, carbon, and fluorine signals.
Protocol 4: NMR Analysis
| Parameter | Condition | Justification |
| Spectrometer | Bruker Avance III 400 MHz or higher | Higher field strength provides better signal dispersion. |
| Solvent | DMSO-d₆ or CDCl₃ | Choose a solvent in which the compound is fully soluble. |
| Concentration | 5-10 mg in 0.6 mL of solvent | Standard concentration for routine NMR. |
| Experiments | ¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC | A comprehensive set of experiments for full structural assignment. |
Predicted NMR Spectral Features:
-
¹H NMR: Expect signals in the aromatic region (7.0-9.0 ppm). The protons on the pyrimidine and pyridine rings will show characteristic splitting patterns (doublets, doublets of doublets) due to H-H and H-F couplings.
-
¹³C NMR: Aromatic carbons will appear in the 110-170 ppm range. The carbon attached to fluorine will show a large one-bond C-F coupling.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom on the pyridine ring.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial to connect the proton, carbon, and fluorine signals and unambiguously assign the structure. For instance, HMBC will show long-range correlations between protons and carbons, helping to piece together the molecular framework.
Thermal Properties: Stability and Phase Transitions
Understanding the thermal stability of a compound is critical for its handling, storage, and formulation. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide this information.[1]
Rationale: TGA measures weight loss as a function of temperature, indicating the decomposition temperature. DSC measures the heat flow into or out of a sample, revealing phase transitions like melting and crystallization.[2][3]
Protocol 5: Thermal Analysis (TGA/DSC)
| Parameter | Condition | Justification |
| Instrument | TA Instruments SDT Q600 or similar simultaneous TGA/DSC | Provides both TGA and DSC data from a single run.[2] |
| Sample Pan | Aluminum or Platinum | Choose based on the expected temperature range. |
| Sample Mass | 3-5 mg | A representative sample size. |
| Atmosphere | Nitrogen, 50 mL/min | An inert atmosphere prevents oxidative degradation. |
| Temp. Program | Ramp from 25 °C to 400 °C at 10 °C/min | A standard heating rate to observe thermal events. |
Expected Results:
-
TGA: A stable baseline until the onset of decomposition, at which point a sharp weight loss will be observed.
-
DSC: An endothermic peak corresponding to the melting point of the compound. The absence of significant thermal events before melting indicates good thermal stability.
Comprehensive Analytical Workflow
A logical workflow ensures that all critical quality attributes of this compound are assessed efficiently.
Caption: Comprehensive analytical workflow for characterization.
Potential Impurities and Their Analysis
A thorough characterization must also consider potential impurities arising from the synthetic route. Common impurities could include starting materials, reagents, and by-products from side reactions. For instance, if the synthesis involves the reaction of a dichloropyrimidine with a fluoropyridine derivative, potential impurities could include regioisomers or di-substituted products. The developed HPLC and LC-MS methods are essential for detecting and identifying these impurities.
Conclusion
The analytical characterization of this compound requires a multi-technique approach. The protocols outlined in this application note provide a robust framework for confirming the identity, purity, and stability of this important chemical intermediate. By employing a combination of chromatography, mass spectrometry, NMR, and thermal analysis, researchers can ensure the quality of their material, paving the way for successful downstream applications in drug discovery and development.
References
-
Baluja, S., et al. Thermal analysis of some novel pyrimidine derivatives. Journal of Thermal Analysis and Calorimetry. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Available at: [Link]
-
Cividini, A., et al. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. PubMed. Available at: [Link]
-
Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]
-
NIST. 2-Chloro-4-trifluoromethylpyridine. NIST WebBook. Available at: [Link]
-
NIST. Pyrimidine, 2-chloro-. NIST WebBook. Available at: [Link]
-
PubChem. 2-Chloro-4-fluoropyridine. National Institutes of Health. Available at: [Link]
-
Organic Syntheses. 2-Chloropyrimidine. Available at: [Link]
-
SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available at: [Link]
-
IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available at: [Link]
-
Callingham, M., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. Available at: [Link]
-
NIST. Pyrimidine, 2-chloro-. NIST WebBook. Available at: [Link]
-
NETZSCH. Simultaneous Thermal Analyzer (STA/TGA-DSC). Available at: [Link]
- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
University of Georgia. EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE. Available at: [Link]
Sources
Application Note: High-Resolution Mass Spectrometry for the Structural Characterization and Analysis of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine
Abstract
This technical guide provides a comprehensive framework for the analysis of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine using high-resolution mass spectrometry (HRMS). This molecule, a halogenated, nitrogen-rich heterocyclic compound, is representative of structures encountered in pharmaceutical and agrochemical research as a synthetic intermediate. Accurate mass measurement and structural elucidation are critical for reaction monitoring, impurity profiling, and metabolite identification. This document details optimized protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation, focusing on electrospray ionization (ESI). We will explore the compound's characteristic isotopic signature and delve into its predictable fragmentation pathways using tandem mass spectrometry (MS/MS), providing researchers with a robust methodology for its unambiguous identification.
Introduction: The Analytical Imperative
This compound belongs to a class of complex heterocyclic compounds whose biological activity is intrinsically linked to their precise chemical structure. The presence of multiple nitrogen atoms makes the molecule amenable to soft ionization techniques like ESI, while the chlorine and fluorine atoms introduce distinct characteristics to its mass spectrum. Specifically, the natural isotopic abundance of chlorine provides a definitive marker for its presence in a molecule.
This guide moves beyond a simple listing of parameters. It explains the rationale behind methodological choices, grounding them in the principles of mass spectrometry and the specific chemical nature of the analyte. The protocols described are designed to be self-validating, leveraging the power of HRMS to provide high-confidence structural confirmation.
Analyte Characteristics and Mass Spectral Predictions
A foundational understanding of the analyte's properties is essential for method development. The key characteristics influencing its mass spectrometric behavior are summarized below.
| Property | Value | Rationale & Implication |
| Molecular Formula | C₉H₅ClFN₄ | Determines the theoretical exact mass for high-resolution analysis. |
| Average Molecular Weight | 223.62 g/mol | Useful for calculating concentrations for sample preparation. |
| Monoisotopic Mass | 223.01868 Da | The theoretical mass of the molecule with the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N). This is the target value for HRMS. |
| Protonated Exact Mass | [M+H]⁺ = 224.02650 Da | In positive-mode ESI, the basic nitrogen atoms readily accept a proton. This will be the primary precursor ion for MS/MS analysis. |
| Chlorine Isotopic Signature | [M+H]⁺ : [M+2+H]⁺ ≈ 3:1 | The presence of one chlorine atom results in two major isotopic peaks separated by ~2 Da. The peak for the ³⁵Cl isotope ([M+H]⁺) will be approximately three times more intense than the peak for the ³⁷Cl isotope ([M+2+H]⁺). This is a critical diagnostic feature.[1] |
Experimental Workflow and Protocols
The following section details a robust LC-HRMS method for the analysis of the target compound. The workflow is designed for unambiguous identification and structural confirmation.
Materials and Reagents
-
This compound standard
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Water
-
LC-MS grade Formic Acid (FA)
-
Dimethyl sulfoxide (DMSO)
Sample Preparation Protocol
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the standard and dissolve it in 1 mL of DMSO. Vortex until fully dissolved. Rationale: DMSO is an excellent solvent for a wide range of organic compounds and is suitable for initial stock solutions.
-
Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a 50:50 (v/v) mixture of Acetonitrile and Water. This serves as a working standard for injection. Rationale: Diluting into the mobile phase starting conditions improves peak shape and prevents solvent-related issues during injection.
-
Final Dilution for Injection (1 µg/mL): Further dilute the working solution 1:10 with 50:50 ACN/Water containing 0.1% Formic Acid. Rationale: The addition of formic acid ensures an acidic environment, promoting efficient protonation of the analyte in the ESI source, thereby increasing signal intensity.[2][3]
Liquid Chromatography (LC) Method
-
Instrument: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Causality: A standard C18 reverse-phase gradient is effective for retaining and eluting moderately polar aromatic compounds like the analyte, ensuring separation from potential impurities and salts.
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).
-
Source Temperature: 120 °C.
-
Acquisition Mode 1 (Full Scan MS):
-
Mass Range: m/z 100 - 500.
-
Resolution: >20,000 FWHM.
-
Rationale: A wide mass range ensures detection of the precursor ion and potential low-mass fragments, while high resolution allows for accurate mass determination and formula calculation.
-
-
Acquisition Mode 2 (dd-MS² - Data-Dependent Tandem MS):
-
Precursor Ion: Select m/z 224.02650.
-
Collision Energy: Ramped from 15-40 eV.
-
Isolation Window: ± 1 Da.
-
Rationale: Ramping the collision energy ensures that a full range of fragments, from low-energy to high-energy dissociations, are generated, providing a comprehensive fragmentation spectrum for structural analysis.
-
Data Interpretation: From Spectrum to Structure
Full Scan MS: The Molecular Signature
The initial full scan MS analysis serves as the primary confirmation of the analyte's presence. The key identifiers are:
-
Accurate Mass: The extracted ion chromatogram for m/z 224.02650 (within a 5 ppm window) should show a sharp peak at the expected retention time. The measured mass should be within 5 ppm of the theoretical mass.
-
Isotopic Pattern: The mass spectrum at the apex of the chromatographic peak must display the characteristic isotopic signature of a monochlorinated compound. The [M+H]⁺ peak at m/z 224.02650 and the [M+2+H]⁺ peak at m/z 226.02355 should appear in a relative abundance ratio of approximately 100:32.[1]
Tandem MS (MS/MS): Deconstructing the Molecule
Tandem mass spectrometry provides definitive structural evidence by breaking the molecule apart and analyzing the resulting fragments. The fragmentation of protonated this compound is driven by the cleavage of its most labile bonds.
The predicted major fragmentation pathways are detailed below. These pathways are common for halogenated and multi-ring heterocyclic systems.[4][5][6]
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity | Mechanistic Rationale |
| 224.02650 | 188.05202 | HCl (35.97648) | [C₉H₄FN₄]⁺ | The loss of hydrogen chloride is a very common and favorable fragmentation pathway for protonated chlorinated aromatic compounds. |
| 224.02650 | 112.99558 | C₅H₃FN (111.03092) | Protonated 2-chloropyrimidine fragment | Cleavage of the single C-C bond between the pyrimidine and pyridine rings. The charge is retained by the stable, chlorine-containing pyrimidine fragment. |
| 224.02650 | 98.03974 | C₄H₂ClN₂ (112.98676) | Protonated 2-fluoropyridine fragment | Cleavage of the inter-ring C-C bond where the charge is retained by the stable, fluorine-containing pyridine fragment. |
The relative abundance of fragments resulting from the inter-ring cleavage (m/z 112.9956 and m/z 98.0397) provides insight into the relative charge stability of the two heterocyclic systems. The presence of all three fragments provides extremely high confidence in the structural assignment.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of this compound. By combining high-resolution full scan MS for accurate mass and isotopic pattern confirmation with tandem MS for fragmentation analysis, researchers can achieve unambiguous identification. The methodologies and interpretative logic presented here are broadly applicable to the characterization of similar halogenated heterocyclic compounds, serving as a valuable resource for professionals in pharmaceutical and chemical development.
References
-
G. C. King, F. P. A. Lima, N. C. Jones, S. V. Hoffmann, M. J. G. B. de Pinho, "Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range," Journal of the American Society for Mass Spectrometry. Available: [Link]
-
S. M. P. D. O. S. Carneiro, et al., "The mass spectra of pyrimidine measured in coincidence with resonant and non-resonant Auger decay," ResearchGate. Available: [Link]
-
National Center for Biotechnology Information, "2-Chloro-4-fluoropyridine," PubChem Compound Database. Available: [Link]
-
M. Frańska, M. R. Frański, "Electrospray Ionisation Mass Spectrometry of Pyrimidine Base—Rubidium Complexes," Semantic Scholar. Available: [Link]
-
A. D. T. Atri, et al., "Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes," MDPI. Available: [Link]
-
M. A. I. Salem, et al., "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines," Heteroatom Chemistry. Available: [Link]
-
M. Frańska, M. R. Frański, "Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes," PubMed. Available: [Link]
-
Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns," Chemistry LibreTexts. Available: [Link]
-
Jim Clark, "mass spectra - the M+2 peak," Chemguide. Available: [Link]
-
NIST, "2-Chloro-4-trifluoromethylpyridine," NIST Chemistry WebBook. Available: [Link]
-
V. A. Gerasimov, "Mass spectrometry of halogen-containing organic compounds," ResearchGate. Available: [Link]
-
NIST, "Pyrimidine, 2-chloro-," NIST Chemistry WebBook. Available: [Link]
-
K. Lemr, T. Adam, P. Frycák, D. Friedecký, "Mass spectrometry for analysis of purine and pyrimidine compounds," PubMed. Available: [Link]
-
W. M. A. El-Wahab, et al., "Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations," NIH National Library of Medicine. Available: [Link]
-
University of Arizona, "Mass Spectrometry: Fragmentation," University of Arizona Chemistry Department. Available: [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Electrospray Ionisation Mass Spectrometry of Pyrimidine Base—Rubidium Complexes | Semantic Scholar [semanticscholar.org]
- 3. Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. article.sapub.org [article.sapub.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. The information herein is based on established synthetic routes and field-proven insights to ensure scientific integrity and experimental success.
I. Introduction to the Synthesis
The synthesis of this compound is a critical process in the development of various pharmaceutical agents. The most common and effective method for this synthesis is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between 2,4-dichloropyrimidine and a suitable organoboron compound, in this case, (2-fluoropyridin-4-yl)boronic acid.[1][2][3][4] The regioselectivity of this reaction is a key consideration, as the chlorine atom at the 4-position of the pyrimidine ring is more reactive than the one at the 2-position.[1][2]
Reaction Workflow Diagram
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chromatographic purification of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenges stem from the compound's structural characteristics. As a nitrogen-containing heterocycle, it possesses basic sites that can interact strongly with the acidic surface of standard silica gel, potentially leading to peak tailing, streaking, or even irreversible adsorption.[1] Furthermore, depending on the synthetic route, impurities may have very similar polarities to the target compound, making separation difficult.
Q2: Which chromatographic technique is most suitable for this purification?
For preparative scale, normal-phase flash column chromatography using silica gel is the most common and cost-effective method.[2][3] The choice of silica gel is due to its versatility in separating compounds based on polarity.[2] However, if the compound shows instability or strong binding to silica, alternative stationary phases should be considered:
-
Alumina (Neutral or Basic): Can be an excellent alternative for basic compounds that are sensitive to the acidic nature of silica gel.[1]
-
Reversed-Phase Chromatography (C18): Suitable for higher purity applications (e.g., HPLC) or if the compound is more soluble in polar solvents. This technique separates compounds based on hydrophobicity, using a polar mobile phase.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is a valuable option for polar compounds that show poor retention in reversed-phase systems.[4]
Q3: How do I select an appropriate mobile phase for silica gel chromatography?
The selection process should always begin with Thin Layer Chromatography (TLC) to screen various solvent systems.[2][3]
-
Initial Screening: A common starting point for nitrogen-containing heterocycles is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5] Dichloromethane/methanol is another effective system for more polar compounds.[3]
-
Target Rf Value: For optimal separation in a flash column, aim for an Rf (Retention Factor) value of approximately 0.2-0.4 for your target compound on the TLC plate.[3] This Rf provides a good balance, ensuring the compound does not elute too quickly (co-eluting with non-polar impurities) or take excessively long (leading to band broadening).
-
Addressing Basicity: If streaking is observed on the TLC plate, it indicates strong interaction with the silica. Adding a small amount of a basic modifier, such as 0.1-1% triethylamine (TEA) or ammonia in methanol, to the mobile phase will neutralize the acidic silanol groups and result in sharper, more symmetrical spots.[1]
Q4: How much crude material can I load onto a column?
The sample load is critical for achieving good separation. A general guideline is to load an amount of crude material that is 1-5% of the mass of the stationary phase .[1] For example, for every 100g of silica gel, you should load between 1g and 5g of your crude mixture. Overloading the column is a common cause of poor separation and overlapping peaks.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue: Poor Separation or Overlapping Peaks
-
Possible Cause 1: Inappropriate Solvent System.
-
Explanation: The polarity of your mobile phase is not optimized to resolve the target compound from its impurities.
-
Solution: Re-evaluate your solvent system using TLC.[1] If the Rf values of your compound and the impurities are too close, you need to alter the selectivity. Try switching one of the solvents (e.g., substitute ethyl acetate with acetone or dichloromethane) or explore a three-component solvent system.
-
-
Possible Cause 2: Column Overloading.
-
Explanation: Too much sample has been loaded relative to the amount of silica gel, exceeding the column's separation capacity.
-
Solution: Reduce the amount of crude material loaded onto the column.[1] If a larger quantity must be purified, increase the column diameter and the amount of stationary phase accordingly.
-
-
Possible Cause 3: Poor Column Packing.
-
Explanation: Cracks, channels, or an uneven surface in the silica bed can lead to non-uniform flow of the mobile phase, causing severe band broadening and poor separation.
-
Solution: Ensure the column is packed carefully and uniformly. Prepare a homogenous slurry of silica gel in the initial, non-polar eluent and pour it carefully. Gently tap the column as the silica settles to ensure a compact bed. Add a thin layer of sand on top to prevent disturbance during solvent addition.[6]
-
Issue: Compound is Tailing, Streaking, or Not Eluting
-
Possible Cause 1: Strong Interaction with Acidic Silica Gel.
-
Explanation: The basic nitrogen atoms in the pyrimidine and pyridine rings are interacting with acidic silanol groups (Si-OH) on the surface of the silica gel. This causes a portion of the molecules to "stick" and elute slowly, resulting in a tailed peak.
-
Solution: Add a basic modifier to the mobile phase. A small concentration (0.1-1%) of triethylamine (TEA) is highly effective at competing for the acidic sites on the silica, allowing your compound to elute with a much-improved peak shape.[1]
-
-
Possible Cause 2: Compound is Too Polar for the Solvent System.
-
Explanation: The mobile phase is not polar enough to displace your compound from the stationary phase.
-
Solution: Gradually increase the polarity of the mobile phase.[1] A gradient elution, starting with a low polarity and slowly increasing it over the course of the run, can be very effective for eluting compounds that are strongly retained.
-
-
Possible Cause 3: Irreversible Adsorption or Decomposition on Silica.
-
Explanation: Some sensitive compounds can degrade on the acidic surface of silica gel.[7]
-
Solution: Before committing to a large-scale column, test the stability of your compound. Spot the compound on a TLC plate, let it sit in the open for 30-60 minutes, and then develop it. If a new spot appears or the original spot diminishes, it indicates degradation.[7] In this case, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[1]
-
Chromatography Troubleshooting Workflow
Caption: A troubleshooting workflow for common chromatography issues.
Experimental Protocol: Flash Column Chromatography
This protocol provides a general methodology for the purification of this compound.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate, Dichloromethane (all HPLC grade)
-
Modifier: Triethylamine (TEA)
-
TLC plates (silica gel coated with UV indicator)
-
Glass chromatography column with stopcock
-
Sand (washed)
-
Collection tubes or flasks
-
Rotary evaporator
2. Step-by-Step Methodology:
-
Step 1: TLC Optimization:
-
Dissolve a small amount of the crude material in dichloromethane.
-
Spot the solution on TLC plates and develop them in chambers with varying ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
Visualize the plates under a UV lamp.
-
Identify the solvent system that gives your target compound an Rf of ~0.3.
-
If streaking is observed, add 0.5% TEA to the chosen solvent system and re-run the TLC to confirm improved spot shape.
-
-
Step 2: Column Packing:
-
Secure the glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Calculate the required amount of silica gel (typically 50-100 times the weight of your crude sample).[3]
-
Prepare a slurry of the silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexanes:EtOAc).
-
Pour the slurry into the column. Use a funnel to avoid spillage. Gently tap the column to help the silica settle into a uniform bed.
-
Open the stopcock to drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica bed to prevent it from being disturbed.
-
-
Step 3: Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6]
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase or dichloromethane.[6] Carefully apply this solution to the top of the silica bed with a pipette.
-
-
Step 4: Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure using a pump or compressed air to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
-
-
Step 5: Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
General Purification Workflow
Caption: General experimental workflow for flash chromatography purification.
Summary of Starting Chromatographic Conditions
| Parameter | Recommended Starting Condition | Rationale / Source |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Most common and versatile for moderately polar compounds.[2][3] |
| Mobile Phase | Hexanes / Ethyl Acetate | A standard system for compounds of "normal" polarity.[5][6] |
| Modifier | 0.1 - 1% Triethylamine (TEA) | Neutralizes acidic silica sites to prevent peak tailing of the basic compound.[1] |
| TLC Rf Target | 0.2 - 0.4 | Provides optimal balance between resolution and elution time.[3] |
| Sample Load | 1-5% (w/w) of crude to silica | Prevents column overloading and ensures good separation.[1] |
References
- Technical Support Center: Purification of Polar Pyrimidine Deriv
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
- Technical Support Center: Purifying Pyrimidine Derivatives by Column Chrom
- 2-Chloro-4-(chloromethyl)pyrimidine synthesis. ChemicalBook.
- Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Application Note and Protocol for the Purification of 2-Chloro-4,5-dimethylpyridine by Chrom
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Purification [chem.rochester.edu]
Technical Support Center: Synthesis of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine
Welcome to the technical support center for the synthesis of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this specific synthesis. Our goal is to provide you with the expertise and practical solutions needed to optimize your reaction outcomes, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the synthesis and its associated impurities.
Q1: What is the most common and efficient synthetic route for this compound?
The most prevalent and industrially scalable method for synthesizing this target molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high functional group tolerance and typically proceeds with good yields. The key reactants are 2,4-dichloropyrimidine and (2-fluoropyridin-4-yl)boronic acid.[1][2][3]
The general reaction scheme is as follows:
Caption: Suzuki-Miyaura coupling for target synthesis.
Q2: I'm observing several impurities in my crude reaction mixture. What are the most common byproducts?
During the Suzuki-Miyaura synthesis of this compound, several byproducts can arise from side reactions. Identifying these is the first step toward mitigation. The most frequently observed impurities are:
-
Positional Isomer: 4-Chloro-2-(2-fluoropyridin-4-yl)pyrimidine. This forms when the coupling reaction occurs at the C2 position instead of the desired C4 position.[1]
-
Di-substituted Byproduct: 2,4-Bis(2-fluoropyridin-4-yl)pyrimidine. This results from a second Suzuki coupling at the remaining chloro-position (C2) of the desired product.[1][2]
-
Hydrolysis Products: 2-Chloro-4-hydroxypyrimidine or 2-Hydroxy-4-(2-fluoropyridin-4-yl)pyrimidine. These can form if water attacks the electrophilic carbon atoms of the pyrimidine ring, displacing the chloride.[4]
-
Homocoupling Byproduct: 4,4'-Bis(2-fluoropyridine). This arises from the coupling of two molecules of the boronic acid reagent.
-
Protodeboronation Product: 2-Fluoropyridine. This occurs when the boronic acid loses its boronic acid group, which is replaced by a hydrogen atom from the solvent or trace water.
Q3: Why is the reaction selective for the C4 position of 2,4-dichloropyrimidine?
The regioselectivity of this reaction is a well-documented phenomenon.[2][3] The C4 position of the 2,4-dichloropyrimidine ring is inherently more electrophilic and thus more susceptible to oxidative addition by the Palladium(0) catalyst. This electronic preference makes the substitution at C4 kinetically favored over the C2 position, leading to the desired product as the major isomer.[3] While this selectivity is generally high, it can be influenced by the choice of catalyst, ligand, and reaction conditions.[5]
Troubleshooting Guide: From Impurities to Optimization
This guide provides solutions to specific experimental issues.
Issue 1: An unexpected peak in my LC-MS has the same mass as my product, but a different retention time.
-
Potential Cause: You are likely observing the formation of the positional isomer, 4-Chloro-2-(2-fluoropyridin-4-yl)pyrimidine . Because it has the same molecular formula and mass as your target compound, it can be difficult to distinguish by mass spectrometry alone.
-
Proposed Solutions & Protocol:
-
Structural Confirmation: Use ¹H NMR spectroscopy to confirm the structure. The proton environments in the C4-substituted (desired) and C2-substituted (isomer) products will be distinct.
-
Optimize Reaction Temperature: Lowering the reaction temperature can often enhance regioselectivity. Start the reaction at room temperature and only increase the temperature gradually if the conversion is slow.
-
Ligand and Catalyst Screening: The selectivity can be highly dependent on the steric and electronic properties of the phosphine ligand on the palladium catalyst.
-
Protocol: Screen a set of catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂. Sometimes, sterically hindered N-heterocyclic carbene (NHC) ligands can improve selectivity for the less reactive C2 position, so using a simpler catalyst like Pd(PPh₃)₄ is often a good starting point to favor C4.[5]
-
-
Issue 2: My final product is contaminated with a significant higher molecular weight impurity.
-
Potential Cause: This is characteristic of the 2,4-Bis(2-fluoropyridin-4-yl)pyrimidine byproduct, where both chloro groups have been substituted. This typically occurs when reaction conditions are too forcing or stoichiometry is not carefully controlled.[1]
-
Proposed Solutions & Protocol:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the (2-fluoropyridin-4-yl)boronic acid. Using a large excess will drive the reaction toward the di-substituted product.
-
Reduce Reaction Time and Temperature: The second coupling at the C2 position is slower than the first at C4.
-
Protocol: Monitor the reaction closely by TLC or LC-MS every 15-30 minutes. Once the 2,4-dichloropyrimidine starting material is consumed and the desired mono-substituted product is maximized, quench the reaction. Avoid prolonged heating. A temperature of 80-100 °C is often sufficient; higher temperatures can promote the formation of the di-substituted product.[1]
-
-
Caption: Formation pathways for key byproducts.
Issue 3: My yield is low and the crude mixture contains a significant amount of a polar byproduct.
-
Potential Cause: This suggests hydrolysis of either the 2,4-dichloropyrimidine starting material or the final product. The presence of water, especially in combination with a strong base and heat, can lead to the replacement of a chloro group with a hydroxyl group, forming highly polar pyrimidinone species.[4]
-
Proposed Solutions & Protocol:
-
Ensure Anhydrous Conditions: Use oven-dried glassware. Ensure solvents are anhydrous and reagents are dry.
-
Choice of Base: While an aqueous solution of a base like K₂CO₃ or Na₂CO₃ is common in Suzuki couplings, if hydrolysis is a major issue, consider switching to an anhydrous organic base (e.g., triethylamine) or a non-hydroxide inorganic base (e.g., anhydrous K₃PO₄) in an anhydrous solvent system (e.g., DME, THF, or Toluene).
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of hydrolysis.
-
Summary of Common Byproducts
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Signature |
| Target Product | C₉H₅ClFN₃ | 209.61 | Target Peak |
| 4-Chloro-2-(2-fluoropyridin-4-yl)pyrimidine | C₉H₅ClFN₃ | 209.61 | Same mass as product, different NMR/retention time |
| 2,4-Bis(2-fluoropyridin-4-yl)pyrimidine | C₁₄H₈F₂N₄ | 270.24 | M+61 peak relative to product |
| 2-Chloro-4-hydroxypyrimidine | C₄H₃ClN₂O | 130.53 | Observed in case of starting material hydrolysis |
| 2-Hydroxy-4-(2-fluoropyridin-4-yl)pyrimidine | C₉H₆FN₃O | 191.16 | M-18 peak relative to product |
| 4,4'-Bis(2-fluoropyridine) | C₁₀H₆F₂N₂ | 192.17 | Homocoupling of boronic acid |
| 2-Fluoropyridine | C₅H₄FN | 97.09 | Protodeboronation of boronic acid |
References
-
Klapars, A., Parris, S., Anderson, K. W., & Buchwald, S. L. (2004). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
-
Kogon, I. C., Minin, R., & Overberger, C. G. (1955). 2-Chloropyrimidine. Organic Syntheses. [Link]
-
Wallace, D. J., & Chen, C. Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters. [Link]
-
Shields, J. D., Ahn, J. M., & Sanford, M. S. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. [Link]
-
Rao, S. V., Ameer, S. K., Reddy, K. N., Raju, S. D. V. V. S., & Kumaraswamy, S. (2012). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative of 5-flourouracil. International Journal of Pharmaceutical Research and Analysis. [Link]
-
Zinad, D. S., & Langer, P. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Advanced Synthesis & Catalysis. [Link]
-
Wu, W., & Song, B. (2008). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in Organic Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine
Welcome to the technical support center for the scale-up synthesis of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the transition from lab-scale to pilot or production-scale synthesis of this key chemical intermediate.
Synthesis Overview: The Suzuki-Miyaura Pathway
The most common and efficient route to synthesize this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of 2,4-dichloropyrimidine with 2-fluoropyridine-4-boronic acid. The C4 position of 2,4-dichloropyrimidine is significantly more reactive than the C2 position, which generally allows for regioselective coupling.[1][2]
Caption: Suzuki-Miyaura coupling reaction for synthesizing the target compound.
Troubleshooting Guide: From Lab to Plant
This section addresses specific problems that arise during scale-up.
Q1: My reaction yield dropped from >80% at the gram scale to <50% at the kilogram scale, despite keeping the stoichiometry and concentrations the same. What's happening?
A1: This is a classic scale-up challenge primarily rooted in physical phenomena that are negligible in small flasks but dominant in large reactors.[3]
-
Causality - Mass and Heat Transfer:
-
Mixing Inefficiency: Large reactors have a much smaller surface-area-to-volume ratio. Inefficient stirring can create localized "hot spots" where the exothermic reaction accelerates, leading to thermal degradation of the product and formation of impurities. It can also create areas of high reactant concentration, promoting side reactions.[3]
-
Exotherm Control: A reaction exotherm that is easily dissipated in a lab flask can become a significant safety hazard and a source of impurity formation at scale.[3]
-
-
Troubleshooting Protocol:
-
Evaluate Your Reactor: Ensure the reactor's impeller design and stirring rate (RPM) are sufficient for the vessel size to maintain a homogenous mixture. Consider installing baffles if not already present.
-
Controlled Reagent Addition: Instead of adding the boronic acid or base all at once, add it portion-wise or via a dosing pump over a set period. This allows the cooling system to manage the heat output effectively.
-
Re-optimize Temperature: A lower reaction temperature may be necessary at scale to compensate for less efficient heat removal. Profile the reaction at various temperatures to find the optimal balance between reaction rate and impurity formation.
-
Raw Material Qualification: Impurities in starting materials that were insignificant at a small scale can now act as catalyst poisons or promote side reactions.[3] Perform rigorous quality control on incoming batches of 2,4-dichloropyrimidine and the boronic acid.
-
Q2: I'm seeing a significant amount of the 4-chloro-2-(2-fluoropyridin-4-yl)pyrimidine isomer, which is difficult to separate. How can I improve regioselectivity for the C4 position?
A2: While the C4 position is inherently more reactive, this selectivity can diminish under suboptimal conditions. The key is controlling the reactivity through catalyst, base, and temperature selection.
-
Causality - Reaction Kinetics: The energy barrier for substitution at C2 is higher than at C4. If too much energy is put into the system (e.g., high temperature) or a non-selective catalyst is used, the reaction can overcome this barrier, leading to a mixture of isomers.[1]
-
Troubleshooting Protocol:
-
Catalyst/Ligand Choice: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common choice that often provides good selectivity.[4][5][6] If isomer formation persists, consider using a catalyst with bulkier phosphine ligands, which can sterically hinder the approach to the more crowded C2 position.
-
Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, Suzuki couplings can proceed efficiently at temperatures between 60-80°C.[7]
-
Choice of Base: Use a milder base. A strong base can sometimes lead to side reactions. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are generally preferred for their moderate reactivity and good performance.[2][6]
-
Q3: The work-up is messy. I'm forming emulsions during the aqueous wash, and product isolation by column chromatography is not viable for a 10 kg batch. What is a scalable purification strategy?
A3: Scalable purification relies on moving away from chromatography towards crystallization.
-
Causality - Physical Properties: The product and impurities may have similar polarities, making chromatographic separation difficult and solvent-intensive.[8] Emulsions are often caused by insoluble inorganic salts or palladium black in a biphasic system with vigorous agitation.
-
Troubleshooting Protocol:
-
Post-Reaction Filtration: After the reaction is complete, cool the mixture and consider filtering it through a pad of Celite® or a similar filter aid before the aqueous work-up. This removes the palladium catalyst and fine inorganic salts, which are often the cause of emulsions.
-
Develop a Crystallization Protocol:
-
Solvent Screening: Identify a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. Common choices include isopropanol (IPA), ethanol, acetonitrile, or mixtures like toluene/heptane.
-
Procedure: After the aqueous work-up, perform a solvent swap to your chosen crystallization solvent. Concentrate the solution, heat to dissolve the solid, and then cool slowly to allow for crystal formation. An anti-solvent can be added to increase the yield.
-
Purity Check: Analyze the mother liquor to quantify product loss. The crystallized solid should be analyzed by HPLC to ensure the desired purity has been achieved. A second recrystallization may be necessary.
-
-
| Parameter | Lab-Scale (1-10g) | Pilot-Scale (1-10kg) | Rationale for Change |
| Purification | Silica Gel Chromatography | Crystallization / Re-slurry | Chromatography is not economically or practically viable at scale. |
| Reagent Addition | All at once | Slow addition via pump | To control the reaction exotherm and maintain a stable temperature.[3] |
| Agitation | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensures proper mixing in a large, viscous volume. |
| Work-up | Separatory Funnel | Jacketed Reactor with Bottom Outlet | For safe and efficient handling of large liquid volumes. |
Frequently Asked Questions (FAQs)
FAQ 1: What are the critical quality attributes for the starting materials?
-
2,4-Dichloropyrimidine: Purity should be >98%. Key impurities to watch for are trichloropyrimidine or uracil, which can lead to side reactions.[9]
-
2-Fluoropyridine-4-boronic acid: Purity should be >97%. It is crucial to check for the presence of the corresponding boronic anhydride (a trimer), as this will affect the stoichiometry. The material should be stored under dry, inert conditions to prevent degradation.
FAQ 2: What are the primary safety concerns when scaling up this synthesis?
-
Thermal Runaway: The Suzuki coupling can be exothermic. Ensure the reactor's cooling system is capable of handling the total heat evolution and have a quench plan in place.[3]
-
Palladium Handling: Palladium catalysts, especially palladium on carbon, can be pyrophoric. Handle under an inert atmosphere.
-
Solvent Hazards: Be aware of the flammability and health hazards of the solvents used (e.g., dioxane is a suspected carcinogen). Ensure proper ventilation and grounding of equipment.
FAQ 3: What analytical methods are essential for process control?
-
In-Process Control (IPC): Use HPLC or TLC to monitor the disappearance of the starting materials. A typical IPC check would be to ensure <1% of the limiting reagent remains before proceeding to work-up.
-
Final Product Release:
-
HPLC: To determine purity (>99% is often required).
-
NMR (¹H, ¹³C): To confirm the structure and identify the correct isomer.
-
LC-MS: To confirm the molecular weight.[8]
-
Residual Solvent Analysis (GC): To ensure solvent levels are below ICH limits.
-
Heavy Metal Analysis (ICP-MS): To quantify residual palladium.
-
Appendix: Scale-Up Troubleshooting Workflow
This diagram provides a logical path for diagnosing common scale-up issues.
Caption: A workflow for diagnosing and solving common scale-up problems.
References
- BenchChem Technical Support Team. (2025). addressing challenges in the scale-up synthesis of pyrimidine compounds. Benchchem.
- Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative of 5-flourouracil. Journal of Applied Pharmaceutical Science, 01(07), 124-126.
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.
- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366.
- Mitchell, M. D., et al. (2004). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 6(17), 2853–2856.
- Wallace, D. J., et al. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 47(1), 159-162.
- Krajčovič, J., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Retrieved from [Link]
- BenchChem. (2025).
-
ResearchGate. (2009). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 9. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: A Guide to Preventing Side Reactions with 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine
Welcome to the technical support center for 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your synthetic outcomes. Our approach is rooted in a deep understanding of the molecule's reactivity, drawing from established principles of heterocyclic chemistry and practical laboratory experience.
Understanding the Reactivity Landscape
This compound is a heteroaromatic compound featuring two distinct reactive sites for nucleophilic aromatic substitution (SNAr): the chlorine atom on the pyrimidine ring and the fluorine atom on the pyridine ring. The electron-deficient nature of both rings, due to the presence of nitrogen atoms, makes them susceptible to nucleophilic attack.
Generally, in SNAr reactions, fluorine is a better leaving group than chlorine.[1][2][3] This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the carbon-fluorine bond.[3] Consequently, 2-fluoropyridines are significantly more reactive than 2-chloropyridines.[1][2][4] On the pyrimidine ring, the C4 and C6 positions are typically more reactive towards nucleophilic substitution than the C2 position.[5][6] However, the presence of substituents can alter this reactivity profile.[7]
In the case of this compound, the primary reaction site for most nucleophiles is the 2-chloro position on the pyrimidine ring. The 2-fluoropyridin-4-yl substituent at the C4 position influences the electronic properties of the pyrimidine ring, but the inherent reactivity of the 2-chloro position on the pyrimidine scaffold generally dictates the initial site of substitution.
Below is a diagram illustrating the key reactive sites on the molecule.
Caption: Key reactive sites for nucleophilic substitution.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on mechanistic principles.
Problem 1: Low Yield of the Desired 2-Substituted Product Due to Competing Reactions
Symptoms:
-
A complex mixture of products is observed by TLC or LC-MS analysis.
-
Isolation of the desired product is difficult, leading to low overall yield.
-
Presence of a byproduct corresponding to the displacement of the fluorine on the pyridine ring.
Root Cause Analysis: While the 2-chloro position on the pyrimidine is the primary site for nucleophilic attack, strong nucleophiles or harsh reaction conditions (e.g., high temperatures, prolonged reaction times) can lead to a secondary reaction at the 2-fluoro position of the pyridine ring. 2-Fluoropyridines are known to be highly reactive towards SNAr.[1][2]
Solutions:
-
Optimize Reaction Temperature: Start with a lower reaction temperature and gradually increase it. Many SNAr reactions on activated heteroaromatics can proceed at or slightly above room temperature.
-
Control Reaction Time: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of di-substituted byproducts.
-
Choice of Base: Use a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to activate your nucleophile (if it's an amine or alcohol) without competing in the substitution reaction.
-
Solvent Selection: Employ polar aprotic solvents like DMF, DMSO, or NMP to facilitate the SNAr reaction. These solvents help to dissolve the reactants and stabilize the charged Meisenheimer intermediate.[3]
Experimental Protocol: Selective Amination at the C2-Position
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add the desired amine (1.1 eq) and DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature and monitor its progress every hour using TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Problem 2: Formation of Hydroxylated Byproducts
Symptoms:
-
A significant peak in the mass spectrum corresponding to the replacement of the chlorine atom with a hydroxyl group.
-
The isolated product is contaminated with a more polar impurity.
Root Cause Analysis: Chloropyrimidines can undergo hydrolysis, particularly under basic or acidic conditions in the presence of water.[8][9] The presence of trace amounts of water in the reaction mixture can lead to the formation of the corresponding pyrimidone.
Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Purification of Reagents: Ensure that the starting materials and reagents are dry. Amines, in particular, can be hygroscopic.
Table 1: Recommended Solvents and Drying Agents
| Solvent | Drying Agent |
| N,N-Dimethylformamide (DMF) | Molecular Sieves (4Å) |
| Dimethyl Sulfoxide (DMSO) | Calcium Hydride (CaH₂) |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) |
| Tetrahydrofuran (THF) | Sodium/Benzophenone |
Problem 3: Incomplete Reaction or Sluggish Conversion
Symptoms:
-
A significant amount of starting material remains even after prolonged reaction times.
-
The reaction does not proceed to completion.
Root Cause Analysis: This issue can arise from several factors, including insufficient nucleophilicity of the reacting partner, steric hindrance, or inadequate reaction conditions.
Solutions:
-
Activate the Nucleophile: For weakly nucleophilic amines or alcohols, consider using a stronger base (e.g., NaH, KHMDS) to generate the more reactive alkoxide or amide.
-
Increase Reaction Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature. Microwave irradiation can also be employed to accelerate the reaction.[10]
-
Catalysis: For challenging nucleophiles, consider using a palladium catalyst for a Buchwald-Hartwig amination, although SNAr is generally feasible for this activated substrate.[10]
Caption: Troubleshooting workflow for common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and light. Storage under an inert atmosphere is recommended for long-term stability. Fluorinated heterocyclic compounds are generally stable, but minimizing exposure to water is crucial to prevent hydrolysis.[11][12]
Q2: Can I perform a one-pot, two-step reaction to substitute both the chlorine and fluorine atoms?
While theoretically possible, achieving selective di-substitution in a one-pot reaction is challenging due to the differing reactivities of the two halogen atoms. A sequential approach is highly recommended. First, substitute the more reactive 2-chloro position under milder conditions. After isolation and purification of the mono-substituted product, you can then proceed with the substitution of the 2-fluoro position under more forcing conditions if desired.
Q3: Is it possible to selectively substitute the 2-fluoro position on the pyridine ring while leaving the 2-chloro position on the pyrimidine ring intact?
This is generally not feasible via standard SNAr chemistry due to the higher reactivity of the 2-chloro position on the electron-deficient pyrimidine ring. The pyrimidine ring system is more activated towards nucleophilic attack than the pyridine ring in this specific arrangement.
Q4: Are there any known incompatibilities with common reagents?
Avoid strong oxidizing and reducing agents. Strong acids or bases in the presence of water can promote hydrolysis. As with most haloaromatics, care should be taken when using strong organometallic reagents, which could potentially undergo halogen-metal exchange.
References
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. J. Am. Chem. Soc.2014, 136 (25), 9114–9121.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
- Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society.
- Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1.
- Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Benchchem.
- 2-Fluoropyridine. Chem-Impex.
- Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorpor
- Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Autech Industry.
- Process for the preparation of chloropyrimidines.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
- 2-AMINO-4-FLUOROPYRIDINE synthesis. ChemicalBook.
- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and M
- Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. NIH.
- Amination products of chloropyrazine and 2-chloropyrimidine.
- Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.
- Regioselective 2-Amin
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
- Preparation method of 2-amino-4-fluoropyridine.
- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- Synthetic method of 2-amino-4-fluoropyridine.
- Preparation process of 2-chloro pyrimidine.
- A kind of preparation method of 2- chloro-pyrimidine derivatives.
- Process for the production of 2-hydroxypyridine.
- Synthesis and evaluation of an 18F-labeled pyrimidine-pyridine amine for targeting CXCR4 receptors in gliomas. PMC - PubMed Central.
- 2-Fluoropyridine. ChemicalBook.
- 2-chloropyrimidine patented technology retrieval search results.
- Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)pyrimidines. RSC Publishing.
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
- Preparing method of 2-chloro-3-fluoropyridine.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Benchchem.
- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic.
Sources
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Impurities in 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine
Welcome to the technical support resource for 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this key intermediate. Purity is paramount, as even trace impurities can impact downstream reaction efficiency, biological activity, and regulatory compliance. This document provides a structured, question-and-answer-based approach to identifying, understanding, and resolving common purity challenges encountered during the synthesis and handling of this compound.
Part 1: FAQ - Initial Purity Assessment & Impurity Identification
This section focuses on the first critical step: accurately assessing the purity of your sample and identifying the nature of the contaminants.
Q1: What are the recommended analytical techniques for determining the purity of my this compound sample?
A comprehensive purity assessment requires a multi-technique approach to detect a wide range of potential impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis, capable of separating the main compound from non-volatile organic impurities.[1][2][3] A good starting point is a reversed-phase C18 column with a gradient elution using water and acetonitrile (both may be modified with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial impurity identification. It couples the separation power of HPLC with the detection capability of a mass spectrometer, providing the molecular weights of co-eluting impurities, which is crucial for proposing their structures.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities, such as residual solvents used in the synthesis or purification steps.[2][4][]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural confirmation of the target compound and can help identify and quantify structurally similar impurities if their signals are resolved from the main component.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold-standard for quantifying trace elemental impurities, particularly residual palladium from the synthesis, which is a major regulatory concern.[5][7]
Q2: My HPLC chromatogram shows several unexpected peaks. How do I start identifying them?
A systematic approach is key. The first step is to use LC-MS to obtain the molecular weight (MW) of each impurity.
-
Correlate with Known Species: Compare the retention times and MWs of the impurity peaks with those of your starting materials (e.g., 2,4-dichloropyrimidine, 2-fluoropyridine-4-boronic acid) and known reagents.
-
Hypothesize Side Reactions: Based on the MWs, consider common side reactions. For instance, a peak with a mass corresponding to [M-Cl+OH] is likely the hydrolysis product. A peak with a mass double that of a starting material suggests homocoupling.
-
Spiking Studies: If you have a synthesized standard of a suspected impurity, "spike" your sample with a small amount of it. If the peak area of an existing impurity increases, its identity is confirmed.
Part 2: FAQ - Common Impurities: Origins and Mechanisms
Understanding why an impurity forms is critical to preventing it. This section details the most common impurities and their formation pathways.
Q3: I have an impurity with a mass of 209.16 g/mol , corresponding to the loss of chlorine and the addition of a hydroxyl group ([M-Cl+OH]). What is it and how is it formed?
This is the most common process-related impurity: 4-(2-fluoropyridin-4-yl)pyrimidin-2(1H)-one . It forms via the hydrolysis of the C2-chloro group on the pyrimidine ring.
-
Causality: The 2-position on the pyrimidine ring is electron-deficient and thus highly susceptible to nucleophilic attack.[8] Water, acting as a nucleophile, can displace the chloride ion. This reaction is often catalyzed by acidic or basic conditions and can occur during aqueous work-ups, prolonged storage in non-anhydrous solvents, or even during chromatography on silica gel if the solvent system contains sufficient water.[8][9][10][11]
Q4: My analysis shows residual palladium. Why is this a problem, and why is it so difficult to remove?
Residual palladium is a significant concern in pharmaceutical development due to its potential toxicity and its ability to interfere with subsequent catalytic reactions.[12]
-
Causality: Palladium catalysts can form strong complexes with the nitrogen atoms in your pyrimidine and pyridine rings. This coordination makes the palladium soluble in the organic phase and causes it to "leach" through standard purification methods like chromatography and crystallization, binding tightly to your final product.[12][13] Levels can often be surprisingly high (>1000 ppm) even after initial purification.[13]
Q5: What are other common process-related impurities I should be aware of?
Beyond hydrolysis and residual catalyst, several other impurities can arise from the synthesis, which is typically a Suzuki-Miyaura cross-coupling reaction.[14][15][16]
-
Unreacted Starting Materials: Incomplete conversion will leave residual 2,4-dichloropyrimidine and/or the 2-fluoropyridine-4-boronic acid (or its ester).
-
Homocoupling Products: The boronic acid can couple with itself to form 2,2'-difluoro-4,4'-bipyridine. This is a common side reaction in Suzuki couplings.[17]
-
Positional Isomers: If the synthesis starts with a material like 2,4,6-trichloropyrimidine instead of 2,4-dichloropyrimidine, there is a risk of forming isomeric products where the pyridine couples at the C6 position.[8]
Diagram: Common Impurity Formation Pathways
Caption: Key reaction and common side-product pathways.
Part 3: FAQ - Troubleshooting and Purification Protocols
This section provides actionable strategies and detailed protocols to remove stubborn impurities.
Q6: What is the best general-purpose method for purifying the crude product?
Flash column chromatography using silica gel is the most common and effective initial purification method for pyrimidine derivatives.[18][19][20][21]
Protocol 1: Silica Gel Flash Chromatography
-
TLC Optimization: First, determine the optimal mobile phase (eluent) using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[18] If the compound is too polar, switch to a dichloromethane/methanol system.
-
Column Packing: Prepare a silica gel column. A typical ratio is 40:1 to 100:1 of silica gel to crude product by weight.[18] Pack the column using the initial, least polar eluent mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the mobile phase. Gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate or methanol) to elute your compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to pool the pure fractions containing the desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Q7: The hydrolysis impurity is co-eluting with my product. How can I improve the separation?
Co-elution occurs when the polarities of the two compounds are too similar in the chosen chromatographic system.
-
Strategy 1: Modify the Mobile Phase. Try adding a small amount (0.5-1%) of a polar solvent like methanol to a hexane/ethyl acetate system. This can sometimes subtly alter the interactions and improve separation. For very basic pyrimidines, adding a trace of ammonia in methanol can reduce tailing.[19]
-
Strategy 2: Change the Stationary Phase. If modifying the mobile phase fails, switch to a different stationary phase.
-
Alumina (Neutral): Alumina offers different selectivity compared to silica and can be effective.[18]
-
Reversed-Phase (C18): In reversed-phase chromatography, the separation mechanism is based on hydrophobicity. Your more polar hydrolysis impurity will elute earlier than your less polar chloro-product, which can provide excellent separation. The mobile phase is typically a mixture of water and acetonitrile or methanol.[18][19]
-
Q8: What are the most effective methods for removing residual palladium to levels below 10 ppm?
A single purification method is often insufficient. A multi-step approach combining chromatography with a dedicated scavenging step is recommended.[13][22]
Table 1: Comparison of Palladium Removal Techniques
| Method | Mechanism | Pros | Cons |
| Activated Carbon | Adsorption | Inexpensive, effective for many Pd species. | Can adsorb product, leading to yield loss; requires hot filtration. |
| Metal Scavengers | Chemisorption | Highly selective, very effective (<10 ppm). | More expensive; requires screening for the best scavenger.[12] |
| Recrystallization | Exclusion from crystal lattice | Can be highly effective if a good solvent system is found; purifies from other impurities simultaneously. | May not be effective if Pd is strongly complexed; can be low-yielding.[12] |
| Extraction/Washes | Partitioning | Can remove some Pd salts. | Generally ineffective for complexed palladium.[12] |
Protocol 2: Palladium Scavenging with Functionalized Silica
-
Selection: Thiol-functionalized (SH) or amine-functionalized silica scavengers are often effective for palladium.
-
Procedure: After initial chromatographic purification, dissolve the product in a suitable solvent (e.g., Dichloromethane, Toluene, or Acetonitrile).
-
Addition: Add the scavenger resin (typically 5-10 equivalents by weight relative to the theoretical amount of palladium).
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 2-16 hours.
-
Filtration: Filter off the resin through a pad of celite and wash the filter cake with fresh solvent.
-
Analysis: Concentrate the filtrate and re-analyze for palladium content using ICP-MS.
Q9: Can I use recrystallization for the final purification step?
Yes, recrystallization is an excellent final step to achieve high purity and obtain a crystalline solid, provided a suitable solvent system can be identified.
Protocol 3: Recrystallization Solvent Screening
-
Solvent Selection: In separate small vials, dissolve ~20-30 mg of your purified material in a minimal amount of various hot solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, heptane).
-
Cooling: Allow the vials to cool slowly to room temperature, then place them in an ice bath or refrigerator.
-
Observation: A good single-solvent system is one where the compound is soluble when hot but poorly soluble when cold, forming high-quality crystals upon cooling.
-
Anti-Solvent System: If no single solvent works, try an anti-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., Dichloromethane or Ethyl Acetate) at room temperature. Slowly add a "poor" solvent (an "anti-solvent" like Hexane or Heptane) in which the compound is insoluble, until the solution becomes persistently cloudy. Warm slightly to redissolve, then allow to cool slowly.
-
Scale-Up: Once an effective solvent system is found, scale up the recrystallization with the bulk of your material.
Diagram: General Purification & Troubleshooting Workflow
Caption: A workflow for purification and troubleshooting.
References
- Benchchem. (2025).
- Benchchem. (2025).
- American Chemical Society. (n.d.). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid.
- Unknown Source. (n.d.).
- PubMed Central. (n.d.).
- PubMed. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column.
- National Institutes of Health. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
- Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors.
- PubMed. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
- Benchchem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
- ChemicalBook. (n.d.). 2-Chloro-4-(chloromethyl)pyrimidine synthesis.
- ResearchGate. (2025). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
- ACS Publications. (2023).
- ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
- Pharmaceutical Technology. (n.d.).
- ACS Publications. (n.d.).
- Google Patents. (n.d.). Process for the production of 2-hydroxypyridine.
- ResearchGate. (2025). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- BioPharm International. (n.d.). Analytical Strategies for Monitoring Residual Impurities.
- PubMed. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- BOC Sciences. (n.d.).
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
Sources
- 1. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. jfda-online.com [jfda-online.com]
- 5. biotech-spain.com [biotech-spain.com]
- 7. pharmtech.com [pharmtech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. usiena-air.unisi.it [usiena-air.unisi.it]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthetic Utility and Biological Potential of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine
For researchers, scientists, and drug development professionals, the pyrimidine scaffold remains a cornerstone of modern medicinal chemistry. Its prevalence in FDA-approved drugs underscores its versatility as a privileged structure, capable of engaging with a multitude of biological targets.[1] Within this class of heterocycles, 2,4-disubstituted pyrimidines are particularly valuable as intermediates, offering two distinct points for diversification. This guide provides an in-depth comparison of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine , a specialized building block, with more common pyrimidine intermediates like 2,4-dichloropyrimidine.
This analysis will delve into the comparative reactivity in key synthetic transformations, such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), and explore the implications of the 2-fluoropyridin-4-yl moiety for biological activity, particularly in the context of kinase inhibition. While direct, head-to-head experimental data for this compound is limited in publicly accessible literature, this guide will leverage established principles of physical organic chemistry and extensive data on analogous systems to provide expert insights into its expected performance and potential advantages.
I. Comparative Reactivity in Synthetic Transformations
The synthetic utility of a pyrimidine building block is largely defined by the reactivity and regioselectivity of its functional handles. In the case of this compound and its analogues, the primary sites of reaction are the chlorine atoms at the C2 and C4 positions.
A. Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds, and the reactivity of halopyrimidines in this reaction is well-documented. The general order of reactivity for halogens is I > Br > Cl > F, making chloropyrimidines less reactive than their bromo or iodo counterparts, often necessitating more robust catalytic systems.
For 2,4-dichloropyrimidine, extensive studies have shown a strong regioselective preference for the initial coupling to occur at the C4 position.[2][3] This is attributed to the higher electrophilicity of the C4 position. A study on microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with a variety of aryl and heteroaryl boronic acids provides a clear dataset illustrating this preference and the typical yields that can be expected.[4][5]
Table 1: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Various Boronic Acids.
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-chloro-4-phenylpyrimidine | 71 (in 1,4-dioxane) |
| 2 | 4-Fluorophenylboronic acid | 2-chloro-4-(4-fluorophenyl)pyrimidine | 62 |
| 3 | 4-Methoxyphenylboronic acid | 2-chloro-4-(4-methoxyphenyl)pyrimidine | 77 |
| 4 | 3-Methoxyphenylboronic acid | 2-chloro-4-(3-methoxyphenyl)pyrimidine | 72 |
| 5 | Naphthalen-2-ylboronic acid | 2-chloro-4-(naphthalen-2-yl)pyrimidine | 87 |
| 6 | Furan-3-ylboronic acid | 2-chloro-4-(furan-3-yl)pyrimidine | 66 |
Data sourced from a study on microwave-assisted regioselective Suzuki coupling.[4][5]
Expert Analysis and Prediction for this compound:
For this compound, the primary site for a subsequent Suzuki coupling would be the C2 chlorine. The reactivity of this position is expected to be lower than that of the C4 chlorine in 2,4-dichloropyrimidine. The electron-withdrawing nature of the 2-fluoropyridin-4-yl substituent at the C4 position will further deactivate the pyrimidine ring towards oxidative addition, the rate-determining step in many cross-coupling reactions.
Therefore, to achieve efficient coupling at the C2 position of this compound, more forcing reaction conditions or the use of highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands, would likely be necessary. The yields for such a transformation are predicted to be moderate to good, contingent on the choice of catalyst and reaction conditions.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol is representative for achieving C4-selective coupling on a 2,4-dichloropyrimidine core.
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.0 mmol), potassium carbonate (3.0 mmol), and Pd(PPh₃)₄ (0.005 mmol).
-
Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution. Similar to cross-coupling reactions, the C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophilic attack than the C2 position.[6]
Expert Analysis and Prediction for this compound:
In this compound, the C2 position is the site for SNAr. The reactivity of this position will be influenced by the electronic properties of the 2-fluoropyridin-4-yl substituent. The pyridine ring is electron-withdrawing, and the fluorine atom further enhances this effect. Consequently, the entire pyrimidine ring is rendered more electron-deficient, which should, in principle, activate the C2 position towards nucleophilic attack compared to a 2-chloro-4-arylpyrimidine lacking the fluorine.
However, the steric bulk of the 2-fluoropyridin-4-yl group may also play a role, potentially hindering the approach of the nucleophile to the C2 position. For small to moderately sized nucleophiles (e.g., ammonia, primary and secondary amines), the electronic activation is expected to be the dominant factor, leading to efficient substitution at the C2 position.
Table 2: Illustrative SNAr Amination of 2-Chloropyrimidines.
| Substrate | Nucleophile | Conditions | Product | Yield (%) |
| 2-Chloropyrimidine | Imidazole | KF, Water, 175°C, MW | 2-(Imidazol-1-yl)pyrimidine | 62 |
| 2-Chloropyrimidine | Morpholine | KF, Water, 175°C, MW | 2-(Morpholino)pyrimidine | 86 |
| 2-Chloropyrazine | Morpholine | KF, Water, 175°C, MW | 2-(Morpholino)pyrazine | 70 |
Data sourced from a study on amination of heteroaryl chlorides.[6] Note: 2-chloropyrimidine is approximately 100 times more reactive than chloropyrazine in SNAr reactions.[6]
Experimental Protocol: General SNAr Amination of a 2-Chloropyrimidine Derivative
This protocol provides a general method for the amination of a 2-chloropyrimidine.
Materials:
-
2-Chloropyrimidine derivative
-
Amine (1.2 equiv)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv)
-
Dimethylformamide (DMF) or other polar aprotic solvent
Procedure:
-
Dissolve the 2-chloropyrimidine derivative (1.0 mmol) in DMF (5 mL) in a round-bottom flask.
-
Add the amine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
II. The Impact of the 2-Fluoropyridin-4-yl Moiety on Biological Activity
The strategic incorporation of fluorine and nitrogen-containing heterocycles is a well-established strategy in drug design to modulate a compound's physicochemical properties and enhance its biological activity.
Physicochemical Properties
The 2-fluoropyridin-4-yl substituent in this compound is expected to influence several key properties:
-
Basicity: The fluorine atom's strong electron-withdrawing effect will decrease the basicity of the pyridine nitrogen. This can be advantageous in drug design by reducing off-target interactions and improving pharmacokinetic properties.
-
Lipophilicity: The introduction of the fluoropyridinyl group will generally increase the lipophilicity (logP) of the molecule compared to a simple phenyl group, which can affect cell permeability and metabolic stability.
-
Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets, particularly protein kinases.
Application in Kinase Inhibitor Design
The 2,4-disubstituted pyrimidine scaffold is a common core in many kinase inhibitors. The C4 substituent often occupies the hydrophobic region of the ATP-binding site, while the C2 substituent is frequently modified to interact with the hinge region.
Expert Analysis and Prediction:
Derivatives of this compound, particularly those with an amine linkage at the C2 position, are promising candidates for potent and selective kinase inhibitors. The 2-fluoropyridinyl group at C4 can form favorable interactions within the hydrophobic pocket of the kinase. The fluorine atom can modulate electronic properties and potentially engage in specific interactions with the protein. The C2-amino group can form critical hydrogen bonds with the kinase hinge region.
The table below presents IC₅₀ values for several 2,4-disubstituted pyrimidine-based kinase inhibitors to provide a benchmark for the potential potency of derivatives of this compound.
Table 3: Biological Activity of Representative 2,4-Disubstituted Pyrimidine Kinase Inhibitors.
| Compound Class | Target Kinase | IC₅₀ (nM) |
| 2,4-Disubstituted Pyrimidine | KDR | 6 |
| 2,4-Disubstituted Pyrimidine | Aurora A | 309 |
| 2,4-Disubstituted Pyrimidine | Aurora B | 293 |
| Pyrido[4,3-d]pyrimidine | EGFR | 14.8 |
| Pyrrolo[3,2-d]pyrimidine | EGFR | 5.7 |
Data compiled from various sources on pyrimidine-based kinase inhibitors.[7][8][9]
It is plausible that optimized derivatives of this compound could exhibit low nanomolar to sub-nanomolar potency against specific kinase targets.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a target kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (at or near the Kₘ for the kinase)
-
Test compound stock solution (in DMSO)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a microplate, add the kinase, the substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal on a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
III. Synthesis of this compound
A plausible and efficient route to synthesize the title compound is via a Suzuki-Miyaura coupling between 2,4-dichloropyrimidine and (2-fluoropyridin-4-yl)boronic acid, leveraging the preferential reactivity of the C4 position of the dichloropyrimidine.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-Dichloropyrimidine
-
(2-Fluoropyridin-4-yl)boronic acid (1.0 equiv)
-
Pd(PPh₃)₄ (0.5 mol%)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane/Water (4:1)
-
Microwave reactor
Procedure:
-
Combine 2,4-dichloropyrimidine (1.0 mmol), (2-fluoropyridin-4-yl)boronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), and Pd(PPh₃)₄ (0.005 mmol) in a microwave vial.
-
Add 1,4-dioxane (4 mL) and water (1 mL).
-
Seal the vial and heat in a microwave reactor at 100 °C for 15-30 minutes.
-
Monitor the reaction by LC-MS for the consumption of starting materials and formation of the product.
-
Upon completion, work up the reaction as described in the general Suzuki coupling protocol.
-
Purify by column chromatography to yield this compound.
IV. Conclusion
This compound represents a valuable, albeit specialized, building block for medicinal chemistry. Its synthetic utility is defined by the C2-chloro group, which serves as a handle for subsequent functionalization via cross-coupling or SNAr reactions. Based on the well-established reactivity of analogous 2,4-dihalopyrimidines, the C2 position is expected to be less reactive in cross-coupling reactions than the C4 position of 2,4-dichloropyrimidine, likely requiring more forcing conditions for efficient transformation. Conversely, in SNAr reactions, the electron-withdrawing nature of the 2-fluoropyridin-4-yl moiety is predicted to activate the C2 position towards nucleophilic attack.
From a drug design perspective, the incorporation of the 2-fluoropyridin-4-yl group offers several potential advantages, including modulation of basicity and lipophilicity, and the introduction of a key hydrogen bond acceptor. Derivatives of this scaffold are promising candidates for the development of potent and selective kinase inhibitors. The data presented for analogous 2,4-disubstituted pyrimidines provides a strong rationale for the exploration of this compound in drug discovery programs.
V. Visualizations
Logical Relationship: Reactivity Comparison
Caption: Comparative reactivity of 2,4-dichloropyrimidine vs. the title compound.
Experimental Workflow: Kinase Inhibitor Synthesis & Testing
Caption: Workflow for synthesis and testing of kinase inhibitors.
References
- A, B. et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
- BenchChem (2025).
- Manley, P. J. et al. (2003). 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. PubMed.
- Anonymous (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. PubMed.
- Anderson, K. W. & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines.
- Ishikawa, T. et al. (2011). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
- Abbas, S. E.-S. et al. (2015). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
- Dolšak, A. et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Dolšak, A. et al. (2021). The isolated yield of product 3 after Suzuki coupling of...
- Dolšak, A. et al. (2021). Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction.
- Dolšak, A. et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- BenchChem (2025).
- BenchChem (2025).
- Benchchem (Year unavailable). 2-Chloro-4-fluoropyrimidine|CAS 38953-29-6|Supplier.
- Sigma-Aldrich (Year unavailable). 2-Chloro-4-(trifluoromethyl)pyrimidine 99 33034-67-2.
- PubChem (Year unavailable). 2-Chloro-4-fluoropyridine | C5H3ClFN | CID 2782792.
- Leadbeater, N. E. & Bobbitt, K. L. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.
- PubChem (Year unavailable). 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466.
- Sigma-Aldrich (Year unavailable). 2-Chloro-4-methoxypyrimidine 98 22536-63-6.
- Anonymous (Year unavailable). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- Kim, J. et al. (2016).
- Anonymous (Year unavailable). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Desai, P. (Year unavailable). Detailed experimental procedure for the synthesis of 4-fluoropyridine.
- Overberger, C. G. & Kogon, I. C. (1954). 2-Chloropyrimidine - Organic Syntheses Procedure.
- Anonymous (Year unavailable). 2-Chloro-4-(chloromethyl)pyrimidine synthesis. ChemicalBook.
- Anonymous (Year unavailable). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF.
- Anonymous (Year unavailable). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution | Request PDF.
- Anonymous (Year unavailable). Pyrimidines. Part II.
- Anonymous (Year unavailable). Nucleophilic Substitution Experiment S21. YouTube.
- Anonymous (Year unavailable). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
- Benchchem (Year unavailable). Comparative Guide to the Synthesis and Potential Biological Activity of 3-(2-Chloropyrimidin-4-yl)benzoic Acid.
- Blake, J. F. et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. PubMed.
- Fukunaga, K. et al. (2015). Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease. PubMed.
- Anonymous (Year unavailable). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies.
- Anonymous (Year unavailable). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor | Journal of Medicinal Chemistry.
- Anonymous (Year unavailable). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers.
- Anonymous (Year unavailable). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. PubMed.
- Anonymous (Year unavailable). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors.
- Anonymous (Year unavailable). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1.
- Anonymous (Year unavailable). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
- Anonymous (Year unavailable). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Benchchem.
- Anonymous (Year unavailable).
- Anonymous (Year unavailable).
- Anonymous (Year unavailable). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters.
- Anonymous (Year unavailable). 2,4,6-Trichloropyrimidine. Reaction with Anilines | Request PDF.
- Anonymous (Year unavailable). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
- Anonymous (Year unavailable). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine Analogues: A Guide to Structure-Activity Relationships in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology.[1][2] Its ability to mimic the purine bases of ATP allows for effective competition at the ATP-binding site of kinases, a critical class of enzymes often dysregulated in cancer. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific class of pyrimidine derivatives: 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine analogues. By dissecting the roles of various substituents on the pyrimidine and pyridine rings, we aim to provide a rational framework for the design of next-generation kinase inhibitors with enhanced potency, selectivity, and pharmacological properties.
The this compound Scaffold: A Promising Starting Point
The core structure, this compound, presents several key features for elaboration in drug design. The pyrimidine ring serves as the primary anchor within the kinase hinge region. The chlorine atom at the 2-position acts as a versatile synthetic handle, allowing for nucleophilic substitution to introduce a wide array of chemical moieties. The 4-(2-fluoropyridin-4-yl) group provides an additional vector for exploring interactions within the kinase active site and can influence the overall physicochemical properties of the molecule. The fluorine atom on the pyridine ring can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of this compound analogues are profoundly influenced by the nature of the substituent introduced at the 2-position of the pyrimidine ring. Generally, the introduction of an amino group at this position is a critical starting point for achieving significant kinase inhibitory activity.
Substitutions at the 2-Position of the Pyrimidine Ring
The 2-chloro group is typically displaced by various amines to generate the final active compounds. The nature of this amine substituent is a primary determinant of the compound's biological activity.
-
Small Alkyl Amines: Simple alkyl amines can confer a baseline level of activity, but often lack the potency required for a lead compound.
-
Anilines and Benzylamines: The introduction of aromatic rings, such as anilines or benzylamines, can significantly enhance potency. This is often attributed to the ability of the aromatic ring to form favorable π-π stacking or hydrophobic interactions within the ATP-binding pocket.
-
Heterocyclic Amines: The incorporation of heterocyclic amines, such as piperidine, piperazine, or morpholine, can improve solubility and other drug-like properties. Substitutions on these rings can further modulate activity and selectivity. For instance, the addition of a methyl group to a piperazine ring has been shown to enhance potency in some kinase inhibitor series.[3]
-
Chiral Amines: The use of chiral amines can introduce stereospecific interactions with the target kinase, leading to improved potency and selectivity.
Modifications of the Pyridine Ring
While the 2-fluoropyridin-4-yl moiety is a common feature, modifications to this ring can also impact activity.
-
Position of the Fluorine Atom: The placement of the fluorine atom at the 2-position of the pyridine ring is often crucial for optimal activity. Shifting it to other positions can lead to a decrease in potency.
-
Additional Substituents: The introduction of other small substituents, such as methyl or cyano groups, on the pyridine ring can be explored to fine-tune electronic properties and steric interactions.
Comparative Biological Data of 2-Amino-4-(2-fluoropyridin-4-yl)pyrimidine Analogues
To illustrate the SAR principles discussed, the following table summarizes the inhibitory activity of a series of hypothetical 2-substituted amino-4-(2-fluoropyridin-4-yl)pyrimidine analogues against a panel of cancer-relevant kinases. Note: The following data is illustrative and based on general principles of kinase inhibitor SAR; for specific, experimentally determined values, please refer to the cited literature.
| Compound ID | 2-Substituent (R) | Kinase Target | IC50 (nM) |
| 1a | -NH-CH3 | Kinase A | 500 |
| 1b | -NH-phenyl | Kinase A | 50 |
| 1c | -NH-(4-methoxyphenyl) | Kinase A | 25 |
| 1d | -NH-benzyl | Kinase A | 75 |
| 1e | 4-methylpiperazin-1-yl | Kinase A | 30 |
| 1f | (R)-3-aminopiperidin-1-yl | Kinase A | 15 |
| 2a | -NH-phenyl | Kinase B | 200 |
| 2b | -NH-(4-methoxyphenyl) | Kinase B | 150 |
Table 1: Illustrative Biological Activity of 2-Substituted-4-(2-fluoropyridin-4-yl)pyrimidine Analogues. This table highlights how modifications at the 2-position of the pyrimidine ring can significantly impact inhibitory potency against different kinase targets.
Key Mechanistic Insights and Signaling Pathways
The 2-amino-4-(pyridin-4-yl)pyrimidine scaffold is a common feature in inhibitors of various kinase families, including but not limited to:
-
Cyclin-Dependent Kinases (CDKs): These kinases are central regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[4]
-
Aurora Kinases: These are key regulators of mitosis, and their inhibition can induce mitotic catastrophe and cell death in rapidly dividing cancer cells.[2][5]
-
Janus Kinases (JAKs): These kinases are involved in cytokine signaling pathways that are often constitutively active in hematological malignancies.[6]
The specific kinase or kinases targeted by a particular this compound analogue will depend on the precise nature of the substituents. The general mechanism of action involves competitive binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that drives cancer cell proliferation and survival.
Below is a generalized diagram illustrating the central role of kinases in cell signaling and the point of intervention for pyrimidine-based inhibitors.
Caption: Generalized kinase signaling pathway and the inhibitory action of pyrimidine analogues.
Experimental Protocols
The synthesis and evaluation of this compound analogues typically follow a well-established workflow in medicinal chemistry.
General Synthetic Procedure
A common synthetic route involves a nucleophilic aromatic substitution reaction.
Step 1: Synthesis of the 2-amino-4-(2-fluoropyridin-4-yl)pyrimidine core
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as n-butanol or dioxane, add the desired amine (1.1 - 1.5 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.).
-
Heat the reaction mixture at a temperature ranging from 80°C to 120°C for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the desired 2-amino-4-(2-fluoropyridin-4-yl)pyrimidine analogue.
-
Characterize the final compound by NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds is typically evaluated using a biochemical kinase assay.
Step 1: Assay Principle
The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
Step 2: Experimental Workflow
-
Prepare a serial dilution of the test compounds in dimethyl sulfoxide (DMSO).
-
In a 384-well plate, add the kinase, the appropriate substrate, and ATP.
-
Add the diluted test compounds to the wells. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Add a detection reagent that contains luciferase and its substrate. The luciferase reaction produces light, and the intensity of the light is inversely proportional to the amount of ATP consumed by the kinase.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: A typical workflow for the synthesis and biological evaluation of kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of the 2-amino substituent in determining potency and selectivity. By systematically exploring different amine functionalities and further modifications on the pyridine ring, researchers can rationally design new analogues with improved therapeutic profiles. Future efforts in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate their in vitro potency into in vivo efficacy and, ultimately, into new cancer therapies.
References
- Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., ... & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163.
- BenchChem. (2025).
- Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., ... & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163.
- Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., ... & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023).
- Chen, Y. L., Chen, C. H., Chang, Y. W., Chen, C. C., Chen, C. M., Lin, C. C., ... & Chen, C. C. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7545-7569.
- Xie, F., Li, S., Bai, D., Lou, L., & Hu, Y. (2009). Synthesis and biological evaluation of novel 2, 4, 5-substituted pyrimidine derivatives for anticancer activity. Bioorganic & medicinal chemistry letters, 19(1), 275-278.
- Hall, A., Abendroth, J., Bolejack, M. J., Ceska, T., Dell'Aiera, S., Ellis, V., ... & Geraerts, M. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS medicinal chemistry letters, 13(7), 1099-1108.
- Lee, H. W., Kim, H. J., Chun, M. W., & Jeong, L. S. (2015). Synthesis and biological evaluation of 2'-substituted-4'-selenoribofuranosyl pyrimidines as antitumor agents. Archives of pharmacal research, 38(6), 966-972.
- Zhang, Y., Wang, Y., Zhang, H., Li, Y., Wang, Y., & Zhang, Y. (2021). Design, synthesis and biological evaluation of novel 2, 4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 45(10), 4647-4660.
- Xie, F., Li, S., Bai, D., Lou, L., & Hu, Y. (2009). Synthesis and biological evaluation of novel 2, 4, 5-substituted pyrimidine derivatives for anticancer activity. Semantic Scholar.
- Madia, V. N., Nicolai, A., Messore, A., De Leo, A., Ialongo, D., Tudino, V., ... & Costi, R. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771.
- Kittakoop, P., Kuno, M., Lursinsap, C., & Thebtaranonth, Y. (2009). The discovery of thienopyridine analogues as potent IkappaB kinase beta inhibitors. Part II. Bioorganic & medicinal chemistry letters, 19(19), 5675-5678.
- Hall, A., Abendroth, J., Bolejack, M. J., Ceska, T., Dell'Aiera, S., Ellis, V., ... & Geraerts, M. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS medicinal chemistry letters, 13(7), 1099-1108.
-
Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]
- Munchhof, M. J., Beebe, J. S., Casavant, J. M., Cooper, B. A., Doty, J. L., Higdon, R. C., ... & Sun, J. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & medicinal chemistry letters, 14(1), 21-24.
- Wallace, E. M., Lyssikatos, J. P., Barda, D. A., Biondolillo, M. T., Breinlinger, E. C., Cushing, T. D., ... & Tsang, T. H. (2012). SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors. Bioorganic & medicinal chemistry letters, 22(24), 7653-7658.
- Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., ... & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163.
- Li, J., Wang, Y., Zhang, Y., & Li, Y. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Frontiers in Chemistry, 9, 730058.
- Kumar, A., & Sharma, S. (2021). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Journal of the Iranian Chemical Society, 18(10), 2491-2519.
Sources
- 1. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine and pyrimidine derivatives - Patent US-11352369-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Evaluation of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine Derivatives as Potential Kinase Inhibitors
A Senior Application Scientist's Guide to Method Selection and Data Interpretation
This guide provides a comprehensive framework for the in vitro evaluation of novel compounds derived from the 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine scaffold. Rather than focusing on a single agent, we present a comparative analysis of essential assays designed to characterize the potency, selectivity, and cellular mechanism of action for this chemical series, which holds potential as kinase inhibitors for oncology applications.
The strategic choice of in vitro assays is paramount in early-stage drug discovery. It dictates the quality of data generated and directly influences the selection of candidates for further development. This guide explains the causality behind our recommended experimental choices, ensuring a self-validating and robust data package.
Introduction to the Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors. Its nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a foundational interaction for potent inhibition. The 2-chloro-4-substituted pyrimidine moiety, specifically, serves as a versatile chemical handle. The chlorine atom at the C2 position is a reactive site, often displaced by amine groups to generate a library of analogs, while the substituted group at the C4 position, such as the 2-fluoropyridin-4-yl group in our lead scaffold, plays a critical role in modulating potency and selectivity by interacting with other regions of the binding site.
Our objective is to build a logical progression of assays, starting from broad-spectrum biochemical screens to more focused cell-based functional assays. This tiered approach ensures that resources are allocated efficiently, prioritizing the most promising compounds.
Experimental Workflow: A Tiered Approach
We will employ a three-tiered workflow designed to comprehensively profile novel derivatives. This strategy allows for early "fail-fast" decisions and ensures a deep understanding of the compound's biological activity.
Caption: Tiered experimental workflow for pyrimidine derivatives.
Tier 1 & 2: Biochemical Potency and Selectivity Profiling
The first step is to understand the direct interaction between the compounds and their intended kinase targets. This is best accomplished using cell-free biochemical assays.
Methodology: LanthaScreen™ Eu Kinase Binding Assay
This assay is a robust, high-throughput method for quantifying inhibitor binding to the ATP pocket of a kinase. It relies on Förster Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive tracer. A compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Prepare a solution containing the target kinase (e.g., a specific receptor tyrosine kinase), the Eu-labeled antibody, and the Alexa Fluor-labeled tracer in kinase buffer.
-
Compound Plating: Serially dilute the test compounds in DMSO and then into the kinase buffer to create a 10-point dose-response curve. Plate these dilutions into a 384-well microplate.
-
Assay Initiation: Add the kinase/antibody/tracer mixture to the wells containing the test compounds.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a FRET-capable plate reader, measuring the emission at both 620 nm (Europium) and 665 nm (Alexa Fluor 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 620 nm). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Comparative Data: Hypothetical Pyrimidine Derivatives
To illustrate the expected output, Table 1 presents hypothetical data for three pyrimidine derivatives against two related kinases, Kinase A (the intended target) and Kinase B (a potential off-target).
| Compound ID | Scaffold | Target Kinase | Biochemical IC50 (nM) | Selectivity (Fold vs. Kinase B) |
| CFP-001 | 2-Cl-4-(2-F-pyridin-4-yl)pyrimidine | Kinase A | 15 | 200 |
| Kinase B | 3,000 | |||
| CFP-002 | 2-NH2-4-(2-F-pyridin-4-yl)pyrimidine | Kinase A | 5 | >1,000 |
| Kinase B | >5,000 | |||
| CFP-003 | 2-Cl-4-(pyridin-4-yl)pyrimidine | Kinase A | 150 | 10 |
| Kinase B | 1,500 |
Interpretation:
-
CFP-002 emerges as the most promising candidate, demonstrating the highest potency for the target kinase and excellent selectivity. The modification at the C2 position (amine substitution for chlorine) appears beneficial.
-
CFP-001 shows good potency but has moderate selectivity.
-
CFP-003 , lacking the fluorine on the pyridine ring, exhibits significantly reduced potency, highlighting the fluorine's potential role in enhancing binding affinity.
Tier 2 & 3: Cellular Activity and Mechanism of Action
Potent biochemical inhibition does not always translate to cellular efficacy. It is crucial to assess whether the compounds can engage their target in a complex cellular environment and elicit a functional response.
Methodology: Cell Proliferation Assay (MTS)
The MTS assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan, measured by absorbance, is directly proportional to the number of viable cells.
Protocol:
-
Cell Plating: Seed cancer cells known to be dependent on the target kinase (e.g., a specific lung cancer cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.
-
MTS Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against compound concentration. Fit the curve to determine the GI50 (concentration for 50% growth inhibition).
Methodology: Target Engagement using NanoBRET™ Assay
To confirm that the observed cellular effects are due to direct binding to the target kinase, a target engagement assay is essential. The NanoBRET™ assay measures the proximity of a compound (bound to a fluorescent tracer) and a target protein fused to a NanoLuc® luciferase.
Caption: Workflow for a NanoBRET™ target engagement assay.
Protocol:
-
Cell Preparation: Transfect host cells with a plasmid encoding for the target kinase fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells into a 96-well white-bottom plate.
-
Compound Addition: Add the test compounds at various concentrations.
-
Tracer Addition: Add the fluorescently labeled NanoBRET™ tracer that also binds to the target kinase.
-
Substrate Addition: Add the NanoLuc® substrate and incubate.
-
BRET Measurement: Measure the luminescence at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (tracer). Calculate the BRET ratio. A decrease in the BRET ratio indicates displacement of the tracer by the test compound.
Comparative Cellular Data: Hypothetical Pyrimidine Derivatives
| Compound ID | Cell Line Proliferation GI50 (nM) | Target Engagement IC50 (nM) | Biochemical-to-Cellular Shift (GI50 / Biochem IC50) |
| CFP-001 | 250 | 220 | 16.7 |
| CFP-002 | 45 | 40 | 9.0 |
| CFP-003 | >5,000 | >5,000 | >33 |
Interpretation:
-
CFP-002 continues to be the superior compound, with potent anti-proliferative activity and strong target engagement in a cellular context. The low biochemical-to-cellular shift ratio suggests good cell permeability and minimal impact from cellular efflux pumps or off-target effects that might mask its potency.
-
CFP-001 shows a significant drop-off in potency from the biochemical to the cellular assay, indicating potential issues with cell permeability, stability, or efflux.
-
The strong correlation between the cell proliferation GI50 and the target engagement IC50 for CFP-002 provides high confidence that the compound's anti-proliferative effect is driven by on-target inhibition.
Tier 3: Downstream Signaling Analysis
The final step is to confirm that target engagement leads to the desired modulation of the downstream signaling pathway.
Methodology: Western Blotting
Western blotting allows for the detection of changes in the phosphorylation state of key downstream proteins. If our compounds are effective inhibitors of Kinase A, we expect to see a dose-dependent decrease in the phosphorylation of its direct substrate, Protein X.
A Senior Application Scientist's Guide to the Validation of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine as a Research Intermediate
Abstract
In the landscape of modern drug discovery, the reliability of starting materials and intermediates is paramount.[1][2] This guide provides an in-depth validation of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine, a key heterocyclic building block. Pyrimidine derivatives are central to medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2][3][4] This document is intended for researchers, medicinal chemists, and process development scientists. It offers a comparative analysis of this intermediate against logical alternatives, supported by detailed experimental protocols for synthesis, purification, and rigorous analytical characterization. Our objective is to establish a framework for its effective use, ensuring the integrity and reproducibility of downstream synthetic applications.
Introduction: The Strategic Importance of the Pyrimidine Core
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, integral to a wide array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][4] The specific intermediate, this compound, presents a versatile platform for further chemical elaboration. Its structure features two key reactive sites:
-
The C2-Chloro Substituent: This position is highly activated towards nucleophilic aromatic substitution (SNAr), making it an ideal handle for introducing amines, alcohols, thiols, and other nucleophiles. The reactivity of chloro-substituted pyrimidines is a well-established principle in heterocyclic chemistry.[5]
-
The Pyridine and Pyrimidine Rings: The nitrogen atoms in both rings offer sites for potential hydrogen bonding with biological targets and can be crucial for modulating the physicochemical properties (e.g., solubility, pKa) of the final molecule.
The strategic incorporation of a fluorine atom on the pyridine ring is a common tactic in drug design to enhance metabolic stability and binding affinity. This guide will validate the utility of this intermediate by providing robust methodologies for its synthesis and quality control, and compare its performance profile against viable alternatives.
Synthesis and Purification Workflow
The synthesis of this compound is typically achieved through the chlorination of the corresponding pyrimidone precursor. The choice of a chlorinating agent is critical for achieving high yield and purity. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for this type of transformation.[6][7]
// Nodes A [label="Starting Materials:\n4-(2-Fluoropyridin-4-yl)pyrimidin-2(1H)-one\nPhosphorus Oxychloride (POCl3)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Chlorination Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Reaction Quench\n(Ice-water)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="pH Adjustment\n(e.g., with NaHCO3)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Crude Product Extraction\n(e.g., with Dichloromethane)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Drying & Concentration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Purification:\nSilica Gel Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Final Product:\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B [label="Reflux"]; B -> C [label="Cooling"]; C -> D [label="Neutralization"]; D -> E [label="Liquid-Liquid Extraction"]; E -> F [label="Anhydrous Na2SO4"]; F -> G [label="Elution"]; G -> H [label="Characterization"]; } केंद Caption: Synthesis and Purification Workflow Diagram.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound from its pyrimidone precursor.
Materials:
-
4-(2-Fluoropyridin-4-yl)pyrimidin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA, optional catalyst)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (200-300 mesh)
-
Eluent: Hexane/Ethyl Acetate mixture
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-(2-Fluoropyridin-4-yl)pyrimidin-2(1H)-one (1.0 eq).
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq). If desired, a catalytic amount of DIPEA (0.1 eq) can be added to facilitate the reaction.
-
Chlorination: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood.
-
Neutralization: Once the quench is complete, slowly add saturated NaHCO₃ solution to neutralize the excess acid until the pH of the aqueous solution is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Detailed Experimental Protocol: Purification
Objective: To purify the crude product using silica gel column chromatography.
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica in hexane.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The polarity of the eluent should be determined based on prior TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a solid.
Analytical Validation: Ensuring Purity and Identity
Rigorous analytical validation is non-negotiable for ensuring the quality of a research intermediate. We employ a suite of orthogonal analytical techniques to confirm both the identity and purity of the synthesized compound.[8][9]
// Nodes A [label="Purified Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Purity Assessment:\nReversed-Phase HPLC-UV", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Structural Confirmation:\n¹H NMR & ¹³C NMR", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Mass Verification:\nLC-MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Validated Intermediate\n(Purity >95%)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B [label="Quantitative"]; A -> C [label="Qualitative"]; A -> D [label="Qualitative"]; B -> E; C -> E; D -> E; } केंद Caption: Orthogonal Analytical Validation Workflow.
Protocol: Purity Determination by HPLC-UV
Objective: To determine the purity of the synthesized intermediate using High-Performance Liquid Chromatography with UV detection.[8]
Instrumentation & Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in acetonitrile.
Procedure:
-
System Suitability: Equilibrate the HPLC system until a stable baseline is achieved. Inject the sample solution five times to ensure system suitability (Relative Standard Deviation of peak area <2%).
-
Blank Injection: Inject a blank (acetonitrile) to ensure no interfering peaks are present.
-
Sample Analysis: Inject the sample solution.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
Protocol: Structural Confirmation by NMR and LC-MS
Objective: To confirm the chemical structure and mass of the intermediate.
¹H NMR Spectroscopy:
-
Solvent: Chloroform-d (CDCl₃)
-
Expected Signals: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrimidine and fluoropyridine rings. The chemical shifts, splitting patterns (coupling constants), and integrations will be unique to the target structure. For example, a doublet for the proton adjacent to the fluorine atom on the pyridine ring is anticipated.[6][10]
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Expected Mass: The mass spectrometer should detect the protonated molecule [M+H]⁺. For C₉H₅ClFN₃, the expected monoisotopic mass is approximately 209.02. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observed at M+H and M+2+H, providing definitive evidence of the presence of a single chlorine atom.[11]
Comparative Analysis: Performance vs. Alternatives
The choice of an intermediate is often a balance between reactivity, cost, and synthetic efficiency. Here, we compare this compound with two logical alternatives.
Alternative 1: 2-Bromo-4-(2-fluoropyridin-4-yl)pyrimidine. The bromo-analogue offers different reactivity, which can be advantageous in certain cross-coupling reactions (e.g., Suzuki, Stille) where oxidative addition to a palladium catalyst is the rate-determining step. However, bromo-derivatives are typically more expensive and may have lower stability.
Alternative 2: 4-Chloro-2-(2-fluoropyridin-4-yl)pyrimidine. This regioisomer presents a different reactivity profile. The 4-position on the pyrimidine ring is generally less reactive towards SNAr than the 2-position. This can be exploited for selective reactions if other reactive sites are present, but for direct amination or etherification, the 2-chloro isomer is superior.
| Feature | 2-Chloro- (Topic Product) | 2-Bromo- Analogue | 4-Chloro- Isomer |
| SNAr Reactivity | High and predictable at the C2 position. | Very high, but may lead to more side reactions. | Moderate; less reactive than the C2 position. |
| Cross-Coupling | Good substrate for Suzuki, Buchwald-Hartwig, etc. | Excellent substrate, often faster reaction rates. | Good substrate, reactivity depends on catalyst system. |
| Synthetic Cost | Moderate (POCl₃ is inexpensive). | Higher (Brominating agents are more costly). | Moderate (Requires different pyrimidone precursor). |
| Stability | Generally stable under standard conditions. | Potentially less stable; sensitive to light and heat. | Comparable stability to the 2-chloro isomer. |
| Selectivity | Excellent for targeting the C2 position. | May require more careful control to avoid side reactions. | Useful for orthogonal chemistry if C2 is substituted. |
| Typical Application | Direct introduction of nucleophiles (amines, etc.). | Rapid C-C or C-N bond formation via cross-coupling. | Sequential or site-selective functionalization. |
// Nodes Start [label="What is the primary synthetic goal?", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Goal1 [label="Direct Nucleophilic Substitution\n(e.g., Amination)", fillcolor="#FBBC05", fontcolor="#202124"]; Goal2 [label="Palladium-Catalyzed\nCross-Coupling", fillcolor="#FBBC05", fontcolor="#202124"]; Goal3 [label="Site-Selective or\nOrthogonal Synthesis", fillcolor="#FBBC05", fontcolor="#202124"];
Decision1 [label="Is reaction speed critical?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond];
Product_Topic [label="Use 2-Chloro- Isomer\n(Topic Product)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Product_Bromo [label="Use 2-Bromo- Analogue", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; Product_Isomer [label="Consider 4-Chloro- Isomer", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box];
// Edges Start -> Goal1; Start -> Goal2; Start -> Goal3;
Goal1 -> Product_Topic [label="Reliable & Cost-Effective"]; Goal2 -> Decision1; Decision1 -> Product_Bromo [label="Yes"]; Decision1 -> Product_Topic [label="No (Cost/Stability is a factor)"]; Goal3 -> Product_Isomer; } केंद Caption: Decision tree for selecting the appropriate intermediate.
Conclusion and Recommendations
This guide validates This compound as a high-value intermediate for research and drug development. Through the protocols provided, we have established a self-validating system for its synthesis, purification, and analytical characterization, ensuring a reliable supply of high-purity material.
-
For direct SNAr reactions , such as the introduction of amine side chains, the title compound offers an optimal balance of high reactivity, stability, and cost-effectiveness.
-
For palladium-catalyzed cross-coupling reactions , it remains a robust choice, although the bromo-analogue may offer faster kinetics where reaction time is the primary driver.
-
The analytical workflow , combining HPLC for purity and NMR/LC-MS for identity, provides a comprehensive quality control package that guarantees the integrity of the intermediate, thereby preventing costly delays and ensuring the reproducibility of subsequent synthetic transformations.
Researchers and drug development professionals can confidently employ this intermediate, backed by the rigorous validation framework presented herein.
References
- Rao, S. V., et al. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Srigen life Sciences (P) Ltd.
- ChemicalBook. (n.d.). 2-Chloro-4-(chloromethyl)pyrimidine synthesis. ChemicalBook.
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.
- Organic Syntheses. (n.d.). 2-Chloropyrimidine. Organic Syntheses Procedure.
- (n.d.). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs.
- (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. PMC.
- BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride. BenchChem.
- MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- ResearchGate. (n.d.). Synthetic scheme for chloro, fluoro, and nitro pyrano pyrimidines. ResearchGate.
- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
- (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
- (2017). An Orthogonal Approach for Method development, Validation and Trace Level Quantification of 2,5-Diamino-4,6-dichloro Pyrimidine Impurity in Abacavir Sulfate by LC-MS/MS and GC-MS. ResearchGate.
- (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC - PubMed Central.
- ChemicalBook. (n.d.). 2-Chloro-4-methylpyrimidine(13036-57-2) 1H NMR spectrum. ChemicalBook.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 11. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Purity Assessment of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine
Introduction: The Imperative of Purity for a Key Synthetic Building Block
2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine is a highly functionalized heterocyclic compound, serving as a critical intermediate in the synthesis of high-value molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. In any multi-step synthesis, the purity of each intermediate is paramount; impurities, even at trace levels, can lead to significant downstream consequences, including failed reactions, complex purification challenges, and compromised biological activity of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive framework for assessing the purity of synthesized this compound. We will move beyond simple procedural lists to explain the scientific rationale behind selecting and combining analytical techniques. Our approach is built on the principle of a self-validating system , where orthogonal methods are employed to build a complete and trustworthy purity profile.[1][2] This ensures that the material is not just "pure" by a single measure but is holistically characterized and fit for its intended purpose.
Anticipating the Challenge: A Synthesis-Centric View of Potential Impurities
To effectively hunt for impurities, we must first understand where they come from. A common and efficient route to synthesize the target molecule is via a Suzuki-Miyaura cross-coupling reaction. This understanding is not merely academic; it provides a predictive map of the most probable impurities we need to target in our analytical methods.
A likely synthetic pathway involves coupling 2,4-dichloropyrimidine (A) with (2-fluoropyridin-4-yl)boronic acid (B) using a palladium catalyst.
Caption: Predicted synthetic route and major process-related impurities.
Based on this pathway, we can categorize the expected impurities.
| Impurity Category | Specific Examples | Rationale & Origin | Primary Detection Method |
| Unreacted Starting Materials | 2,4-Dichloropyrimidine, (2-fluoropyridin-4-yl)boronic acid | Incomplete reaction conversion. | HPLC, GC-MS |
| Reaction By-products | Homocoupling dimers (bipyridine, bis-pyrimidine)[3][4] | Self-coupling of starting materials under catalytic conditions. | HPLC, LC-MS |
| Protodeboronation product (2-Fluoropyridine)[3] | Cleavage of the C-B bond of the boronic acid. | GC-MS (due to volatility) | |
| Hydrolysis product (2-Hydroxy-4-(2-fluoropyridin-4-yl)pyrimidine) | Reaction of the reactive 2-chloro position with water during workup or storage.[5] | HPLC | |
| Reagent-Related Impurities | Residual Palladium | Incomplete removal of the catalyst post-reaction. | ICP-MS (not covered here, but essential for GMP) |
| Residual Solvents | Dioxane, Toluene, THF, Acetonitrile, Ethanol | Solvents used in the reaction, workup, and final crystallization.[6][7] | Headspace GC-MS |
A Comparative Guide to Core Analytical Techniques
No single analytical technique can provide a complete picture of purity. A robust assessment relies on combining orthogonal methods—techniques that measure the analyte based on different physicochemical properties.[1] For our target compound, the essential trio of techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation by polarity/hydrophobicity. | Separation by volatility/boiling point. | Quantitation by nuclear magnetic resonance signal intensity.[8] |
| Primary Target | Main compound, non-volatile organic impurities, structural isomers, hydrolysis products. | Volatile organic impurities, residual solvents.[9][10] | Absolute purity of the main compound, structural confirmation. |
| Strengths | Gold standard for API purity[2]; high precision and sensitivity; separates structurally similar compounds. | Mandatory for residual solvent analysis (ICH Q3C/USP <467>)[6][9]; high specificity from MS detector. | Primary method requiring no specific reference standard of the analyte[11][12]; provides structural information. |
| Limitations | May not detect highly volatile or non-UV active compounds; requires a reference standard for identity confirmation. | Not suitable for non-volatile or thermally labile compounds (like the target molecule). | Lower sensitivity for trace impurities (<0.1%) compared to chromatography; requires a high-purity internal standard. |
Building the Self-Validating System: An Orthogonal Workflow
The core of a trustworthy analysis is to challenge the results from one method with another. An impurity that co-elutes with the main peak in HPLC may have a completely different volatility, making it easily separable by GC.[13] Conversely, a non-volatile salt impurity invisible to GC will be readily detected by HPLC. qNMR provides an absolute purity value that serves as a final check on the mass balance determined by chromatography.
This workflow ensures that purity is not just a measure of "area percent" on a single chromatogram but a validated assessment of the molecule's true content.
Caption: Orthogonal workflow for comprehensive purity validation.
Experimental Protocols: Field-Proven Methodologies
The following protocols are robust starting points for analysis. Method validation according to ICH Q2(R1) guidelines is required for use in a regulated environment.[14][15][16]
Protocol 1: Purity and Impurity Profiling by Reversed-Phase HPLC-UV
-
Rationale: A C18 column provides excellent retention for the moderately polar aromatic system. An acidic mobile phase modifier (formic acid) is used to protonate the basic nitrogen atoms on the pyridine and pyrimidine rings, ensuring sharp, symmetrical peak shapes by minimizing interaction with residual silanols on the silica support.[17]
-
Instrumentation: HPLC with UV/DAD detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Diode Array Detector (DAD) monitoring at 254 nm and 275 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile/Water to make a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.
-
Data Analysis: Purity is calculated based on area percent. Impurities are identified by relative retention time and comparison to known standards if available.
Protocol 2: Residual Solvent Analysis by Headspace GC-MS
-
Rationale: This static headspace method is the industry standard for analyzing residual solvents in drug substances, conforming to USP <467> guidelines.[6][9][10] It is highly sensitive and prevents non-volatile matrix components from contaminating the GC system.
-
Instrumentation: GC with Mass Spectrometric (MS) detector and a Static Headspace Sampler.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes.
-
-
Injector: Split ratio 10:1, Temperature 250 °C.
-
MS Detector: Transfer line at 250 °C. Scan range 35-350 amu.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Sample Preparation: Accurately weigh ~100 mg of sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp securely.
-
Data Analysis: Identify peaks by comparison of retention time and mass spectra against a library of known solvents. Quantify against a calibrated standard containing expected solvents.
Conclusion and Recommendations
Assessing the purity of this compound requires a multi-faceted, scientifically-grounded approach. Relying on a single analytical result, such as an HPLC area percentage, is insufficient and potentially misleading.
-
For routine, in-process control , HPLC is the workhorse method for tracking the disappearance of starting materials and the formation of the main product and key by-products.
-
For final batch release and stability testing , a complete profile is mandatory. This must include HPLC for organic purity, headspace GC-MS for residual solvents to meet regulatory safety standards[18], and ideally, qNMR on the first qualification batch to establish an absolute purity value for the material that will serve as the internal reference standard going forward.[19]
By adopting this orthogonal, self-validating methodology, researchers and drug development professionals can ensure the quality and consistency of this critical building block, mitigating risks in downstream processes and accelerating the path to discovery.
References
-
Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]
-
GCMS Residual Solvent Analysis: What You Must Know. ResolveMass Laboratories Inc. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
-
Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society. [Link]
-
Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. PharmTech. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. [Link]
-
Consistency and Purity. Oxford Instruments. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
qNMR: A powerful tool for purity determination. Reading Scientific Services Ltd (RSSL). [Link]
-
Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. [Link]
-
Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]
- Process for the preparation of chloropyrimidines.
-
“Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives”. ResearchGate. [Link]
-
The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace. Labsolution. [Link]
-
ICH Q3C Impurities: Residual Solvents. USP-NF. [Link]
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Residual Solvent Analysis of Pharmaceutical Products. Agilent. [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central (PMC). [Link]
-
The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. [Link]
-
Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. Boron-Chem. [Link]
-
2-Chloropyrimidine. Organic Syntheses. [Link]
-
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]
- Process for the production of 2-hydroxypyridine.
-
HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
Halogenated Heterocycles as Pharmaceuticals. ResearchGate. [Link]
-
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. [Link]
-
Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. PMC - NIH. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. CORE. [Link]
-
A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
Sources
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Residual Solvent Analysis Information | Thermo Fisher Scientific - US [thermofisher.com]
- 7. labsolution.pl [labsolution.pl]
- 8. emerypharma.com [emerypharma.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. agilent.com [agilent.com]
- 11. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 12. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
- 17. welch-us.com [welch-us.com]
- 18. uspnf.com [uspnf.com]
- 19. Consistency and Purity [nmr.oxinst.com]
A Comparative Spectroscopic Guide to 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine and its Structural Analogues
This guide provides an in-depth comparative analysis of the spectroscopic data for 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry, and its structural analogues. The incorporation of fluorine and distinct nitrogenous rings imparts unique physicochemical properties relevant to drug discovery, enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1] Understanding the spectroscopic signatures of these molecules is paramount for structural confirmation, purity assessment, and tracking chemical modifications.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple data repository to explain the causal relationships between molecular structure and spectral output, grounded in the fundamental principles of NMR, IR, and Mass Spectrometry.
Core Molecular Scaffold and Selected Analogues
The target molecule, this compound, serves as our primary reference. To provide a meaningful comparison, we will analyze it alongside three logical analogues that represent common synthetic modifications. This allows us to systematically evaluate the electronic and structural impact of each substituent.
// Main Compound A [label="this compound\n(Reference Molecule)", fillcolor="#F1F3F4", fontcolor="#202124"]; img_A [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=15822393&t=l", shape=none, pos="0,1.5!"];
// Analogue 1 B [label="Analogue 1:\n2-Chloro-4-(pyridin-4-yl)pyrimidine", fillcolor="#F1F3F4", fontcolor="#202124", pos="-4,0!"]; img_B [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=217345&t=l", shape=none, pos="-4,1.5!"];
// Analogue 2 C [label="Analogue 2:\n2-Bromo-4-(2-fluoropyridin-4-yl)pyrimidine", fillcolor="#F1F3F4", fontcolor="#202124", pos="4,0!"]; // No direct image, describe structure C_desc [label="Structure similar to Reference,\nwith Cl replaced by Br.", shape=plaintext, pos="4,1.5!"];
// Relationships A -- B [label="Removal of Fluorine\n(Impact on Pyridine Ring)", color="#EA4335"]; A -- C [label="Halogen Substitution\n(Impact on Pyrimidine Ring)", color="#34A853"];
}
Caption: Molecular structures of the reference compound and its selected analogues for comparison.Experimental Methodologies: A Self-Validating Approach
The protocols outlined below represent standard, robust methods for acquiring high-quality spectroscopic data for heterocyclic compounds. Adherence to these procedures ensures reproducibility and data integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information about the molecular skeleton, including proton and carbon environments and their connectivity.
Workflow for NMR Analysis
Caption: Standardized workflow for the acquisition and analysis of NMR spectra.
Detailed Protocol:
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar organic compounds.
-
¹H NMR Acquisition : Acquire the proton spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1.0 second, and an acquisition time of 4 seconds. Typically, 16 scans are co-added to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024) and a longer relaxation delay (2.0 seconds) are required.
-
Data Processing : Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to produce a clean, interpretable spectrum.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes.
Detailed Protocol:
-
Sample Preparation : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : Record the spectrum from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Analysis : Identify characteristic absorption bands corresponding to C-H, C=N, C=C, C-Cl, and C-F bonds.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for these nitrogen-containing heterocyclic molecules.
Detailed Protocol:
-
Sample Preparation : Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition : Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode, scanning a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Analysis : Identify the molecular ion peak [M+H]⁺. The high-resolution mass measurement can be used to confirm the elemental formula. The isotopic pattern, particularly for chlorine- and bromine-containing compounds, is a key diagnostic feature.[4]
Comparative Spectroscopic Analysis
The following sections compare the expected spectroscopic data for the reference molecule and its analogues. The interpretation highlights how specific structural changes manifest in the spectra.
¹H NMR Data Comparison
The chemical shifts (δ) are highly sensitive to the electronic environment of each proton. Electron-withdrawing groups like halogens and nitrogen atoms deshield nearby protons, shifting their signals to a higher frequency (downfield).[2]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Proton Position | Reference Compound | Analogue 1 (No Fluorine) | Analogue 2 (Bromo) | Rationale for Shift Changes |
|---|---|---|---|---|
| Pyrimidine H-5' | ~8.90 | ~8.90 | ~8.95 | The change from Cl to the more electronegative Br causes a slight downfield shift. |
| Pyrimidine H-6' | ~7.80 | ~7.80 | ~7.80 | Distant from the site of halogen substitution, so minimal change is expected. |
| Pyridine H-3/H-5 | ~8.45 | ~7.90 | ~8.45 | The highly electronegative fluorine in the reference compound strongly deshields these protons, causing a significant downfield shift compared to Analogue 1.[5] |
| Pyridine H-6 | ~8.80 | ~8.75 | ~8.80 | The fluorine at the 2-position deshields the adjacent H-6 proton. |
¹³C NMR Data Comparison
Carbon chemical shifts are similarly influenced by substituent effects. Carbons directly bonded to electronegative atoms (N, Cl, F) are significantly deshielded.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Position | Reference Compound | Analogue 1 (No Fluorine) | Analogue 2 (Bromo) | Rationale for Shift Changes |
|---|---|---|---|---|
| Pyrimidine C-2' | ~162.0 | ~162.0 | ~155.0 | The C-Br bond in Analogue 2 shifts this carbon significantly upfield compared to the C-Cl bond (the "heavy atom effect"). |
| Pyrimidine C-4' | ~165.0 | ~165.0 | ~165.0 | The linkage point is less affected by the change at C-2'. |
| Pyridine C-2 | ~164.0 (d, ¹JCF ≈ 240 Hz) | ~150.0 | ~164.0 (d, ¹JCF ≈ 240 Hz) | Direct attachment to fluorine causes a large downfield shift and a characteristic large one-bond C-F coupling constant. |
| Pyridine C-4 | ~145.0 | ~148.0 | ~145.0 | The electron-withdrawing fluorine at C-2 slightly shields the C-4 position via resonance effects. |
FT-IR Data Comparison
Infrared spectroscopy highlights key functional group vibrations. The C-F, C-Cl, and C-Br bonds, along with aromatic ring stretches, provide clear diagnostic peaks.
Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Reference Compound | Analogue 1 (No Fluorine) | Analogue 2 (Bromo) | Rationale |
|---|---|---|---|---|
| Aromatic C=N/C=C Stretch | ~1580-1600 | ~1580-1600 | ~1580-1600 | Characteristic of the pyridine and pyrimidine ring systems.[3] |
| C-F Stretch | ~1250-1200 | Absent | ~1250-1200 | A strong, characteristic absorption for the aryl-fluoride bond. |
| C-Cl Stretch | ~800-750 | ~800-750 | Absent | A strong band indicating the presence of the chloro-substituent on the pyrimidine ring. |
| C-Br Stretch | Absent | Absent | ~680-650 | The lower frequency is due to the greater mass of the bromine atom compared to chlorine. |
Mass Spectrometry Data Comparison
The most telling feature in the mass spectra of these analogues is the isotopic pattern of the molecular ion, which provides definitive evidence for the presence of chlorine or bromine.
Table 4: High-Resolution MS (ESI+) Data
| Parameter | Reference Compound | Analogue 1 (No Fluorine) | Analogue 2 (Bromo) | Rationale |
|---|---|---|---|---|
| Formula | C₉H₄ClFN₄ | C₉H₅ClN₄ | C₉H₄BrFN₄ | Reflects the elemental composition of each analogue. |
| [M+H]⁺ (m/z) | 223.0181 | 205.0276 | 266.9676 | The exact mass confirms the elemental formula. |
| Isotopic Pattern | M, M+2 (~3:1 ratio) | M, M+2 (~3:1 ratio) | M, M+2 (~1:1 ratio) | The ~3:1 ratio is characteristic of one chlorine atom. The ~1:1 ratio is characteristic of one bromine atom. |
Conclusion
This guide demonstrates a systematic approach to the spectroscopic analysis of this compound and its analogues. By comparing the ¹H NMR, ¹³C NMR, FT-IR, and MS data, we can precisely map spectral features to specific structural elements. The electronic effects of halogen substituents—fluorine on the pyridine ring and chlorine/bromine on the pyrimidine ring—are clearly distinguishable and predictable. These foundational protocols and comparative data serve as a reliable resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds for drug discovery and development.
References
-
Thomas, W. A., & Griffin, G. E. (1970). The NMR spectra of some fluorinated pyridine derivatives. Organic Magnetic Resonance, 2(5), 503–510. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782792, 2-Chloro-4-fluoropyridine. PubChem. Available at: [Link]
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrimidine, 2-chloro-. NIST Chemistry WebBook. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5036. Available at: [Link]
-
Khan, I., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. Available at: [Link]
Sources
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine, 2-chloro- [webbook.nist.gov]
- 5. Sci-Hub. The NMR spectra of some fluorinated pyridine derivatives / Organic Magnetic Resonance, 1970 [sci-hub.ru]
A Comparative Guide to the Cytotoxicity of Substituted Pyrimidine Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold in Modern Oncology
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1][2] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its role in cellular metabolism is profound.[3] This inherent biological relevance has made the pyrimidine scaffold a fertile ground for the development of novel therapeutics, particularly in oncology.[3]
This guide focuses on a specific class of pyrimidine derivatives, exemplified by the 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine backbone, to explore the principles of structure-activity relationships (SAR) that govern their cytotoxic effects. For drug development professionals, understanding how subtle molecular modifications can dramatically alter a compound's potency against cancer cells is critical for rational drug design.[1] We will delve into the comparative cytotoxicity data, outline the standardized protocols for evaluation, and visualize the cellular pathways these compounds aim to disrupt.
Structure-Activity Relationships: How Substituents Drive Cytotoxicity
The anticancer potential of a pyrimidine derivative is critically dependent on the nature and placement of its substituents.[1][2] Modifications to the core structure can influence target affinity, selectivity, and pharmacokinetic properties, ultimately dictating the compound's therapeutic window.
A series of novel 2,4,5-substituted pyrimidine derivatives, for instance, were synthesized and evaluated for their inhibitory activity against the human hepatocellular carcinoma (BEL-7402) cell line. This research highlighted that modifications at the 2- and 5-positions of the pyrimidine scaffold were key to elucidating the structure-activity relationships. One of the most active compounds from this series demonstrated potent inhibition across several different human cancer cell lines, with IC₅₀ values ranging from 0.024 to 0.55 µM.[4]
Similarly, another study focused on 2,4-diaminopyrimidine derivatives, which were designed and synthesized to possess antitumor activities.[5] The most promising of these compounds showed significant potency against A549 (lung carcinoma), HCT-116 (colorectal carcinoma), PC-3 (prostate cancer), and MCF-7 (breast cancer) cell lines, with IC₅₀ values in the low micromolar range.[5] This underscores the principle that the pyrimidine core is a versatile scaffold upon which potent anticancer agents can be built.
Comparative Cytotoxicity Data
The following table summarizes in vitro cytotoxicity data for representative pyrimidine derivatives from various studies, providing a quantitative comparison of their performance against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency.[6]
| Compound Class | Specific Derivative Example | Target Cell Line | IC₅₀ (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 1n (4-OCH₃-Ph at R1) | HCT-116 (Colon) | 1.98 ± 0.69 | [1] |
| Pyrido[2,3-d]pyrimidine | Compound 1n (4-OCH₃-Ph at R1) | MCF-7 (Breast) | 2.18 ± 0.93 | [1] |
| 2,4,5-Substituted Pyrimidine | Compound 7gc | BEL-7402 (Liver) | < 0.10 | [4] |
| 2,4,5-Substituted Pyrimidine | Compound 7gc | Multiple Lines | 0.024 - 0.55 | [4] |
| 2,4-Diaminopyrimidine | Compound 9k | A549 (Lung) | 2.14 | [5] |
| 2,4-Diaminopyrimidine | Compound 9k | HCT-116 (Colon) | 3.59 | [5] |
| 2,4-Diaminopyrimidine | Compound 13f | PC-3 (Prostate) | 4.27 | [5] |
| 2,4-Diaminopyrimidine | Compound 13f | MCF-7 (Breast) | 4.01 | [5] |
Key Mechanisms of Action and Targeted Signaling Pathways
Pyrimidine derivatives exert their cytotoxic effects through diverse mechanisms, often by inhibiting critical enzymes or interfering with signaling pathways essential for cancer cell survival and proliferation.[6]
A. Inhibition of Kinases: Many pyrimidine derivatives are designed as kinase inhibitors. The Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase, is a frequent target.[7] Uncontrolled EGFR signaling promotes cell proliferation and is a hallmark of many cancers.[7] Certain 2,4-diaryl pyrimidine compounds have been engineered to selectively inhibit mutant forms of EGFR (L858R/T790M), which are prevalent in non-small cell lung cancer.[6] Another target is PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis.[6] Inhibition of PIM-1 by pyrido[2,3-d]pyrimidine derivatives can trigger cell cycle arrest and programmed cell death.[6]
B. Inhibition of DNA Synthesis: A classic mechanism for pyrimidine analogues is the disruption of DNA synthesis. Thymidylate synthase (TS) is a crucial enzyme for the production of 2'-deoxythymidine-5'-monophosphate (dTMP), a necessary precursor for DNA replication.[1] Pyrido[2,3-d]pyrimidine derivatives have been specifically designed as TS inhibitors, leading to dTMP depletion and subsequent cell death in rapidly dividing cancer cells.[1]
The diagram below illustrates a simplified signaling pathway targeted by EGFR-inhibiting pyrimidine derivatives.
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.
Standardized Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
To ensure reproducible and comparable data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1][6]
Principle: In living cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.[1] The amount of formazan produced, which can be solubilized and quantified by spectrophotometry, is directly proportional to the number of viable cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., A549, MCF-7, HCT-116) under standard conditions (37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Rationale: Seeding density must be optimized to ensure cells are in their exponential growth phase during the experiment.
-
-
Incubation:
-
Incubate the plates for 24 hours to allow cells to attach and resume growth.
-
Rationale: An attachment period is crucial for cell health and ensures that the observed effects are due to the compound, not seeding-related stress.
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrimidine derivative in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound concentrations. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.
-
Incubate for 48-72 hours.
-
Rationale: A dose-response curve is necessary to calculate the IC₅₀. The vehicle control validates that the solvent itself is not cytotoxic.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Rationale: This incubation period allows for sufficient formazan crystal formation in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Rationale: The formazan crystals are insoluble and must be dissolved to be measured by a plate reader.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Rationale: The absorbance is directly proportional to the amount of formazan, and thus, the number of viable cells.
-
-
Data Analysis:
Workflow Visualization
Caption: Workflow of a typical MTT cytotoxicity assay.[6]
Conclusion and Future Outlook
The pyrimidine scaffold remains a highly valuable starting point for the development of novel anticancer agents. The cytotoxic potency of its derivatives is intricately linked to the specific substitutions on the pyrimidine ring, which modulate their interaction with key oncogenic targets like EGFR and thymidylate synthase. As demonstrated by the comparative data, rational design guided by structure-activity relationship studies can yield compounds with nanomolar to low-micromolar efficacy against a range of cancer cell lines.
Future research should continue to explore novel substitutions on the pyrimidine core to enhance potency and selectivity, thereby improving the therapeutic index. Furthermore, investigating these compounds in more complex in vitro models, such as 3D spheroids and co-culture systems, will provide a more accurate prediction of their in vivo efficacy before advancing to preclinical animal studies.[9]
References
-
Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. Retrieved from [Link]
-
Al-Ostath, A. I., Al-Qaisi, A. M., & Al-Soud, Y. A. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Research Journal of Pharmacy and Technology, 16(5), 2429-2436. Retrieved from [Link]
-
Sharma, R., Kumar, R., & Sharma, L. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 735431. Retrieved from [Link]
-
Ohashi, T., et al. (2021). Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. Bioorganic & Medicinal Chemistry, 33, 116019. Retrieved from [Link]
-
Parra, M., et al. (2006). Cytotoxic assays for screening anticancer agents. Statistics in Medicine, 25(13), 2323-2339. Retrieved from [Link]
-
Srinivasan, S., et al. (2016). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical Sciences and Research, 7(8), 3138-3144. Retrieved from [Link]
-
Hollis, S. E., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17721-17728. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Retrieved from [Link]
-
Wang, S., et al. (2009). Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. Bioorganic & Medicinal Chemistry Letters, 19(1), 275-278. Retrieved from [Link]
-
Ghafouri, H., et al. (2021). Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. Cancer Gene Therapy, 28, 933-943. Retrieved from [Link]
-
Zhao, J., et al. (2020). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 44(40), 17369-17383. Retrieved from [Link]
-
Madia, V. N., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 8. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. noblelifesci.com [noblelifesci.com]
Benchmarking 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine: A Comparative Guide for Kinase Inhibitor Profiling
For researchers, scientists, and drug development professionals, the rigorous evaluation of novel chemical entities is a cornerstone of preclinical discovery. This guide provides an in-depth framework for benchmarking the compound 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine against known inhibitors. While the specific biological target of this molecule is yet to be fully elucidated in public literature, its pyrimidine core—a privileged scaffold in kinase inhibitor chemistry—suggests its potential as a kinase inhibitor.[1][2][3][4]
This guide will therefore proceed under the hypothesis that this compound is a candidate kinase inhibitor. We will use Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a key regulator in cardiac muscle cell death, as our exemplary target to illustrate a comprehensive benchmarking workflow.[5] The principles and protocols detailed herein are broadly applicable to other kinase targets.
The Rationale for Kinase-Targeted Benchmarking
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders.[6][7] Consequently, they are a major class of drug targets.[8] The highly conserved ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[5][9] Therefore, rigorous benchmarking against known inhibitors is essential to characterize the potency, selectivity, and cellular efficacy of a novel compound.
This guide will focus on establishing a robust, self-validating system for comparing our investigational compound, this compound, with established MAP4K4 inhibitors and broader-spectrum kinase inhibitors.
Experimental Design for Comprehensive Inhibitor Profiling
A multi-faceted approach, combining biochemical and cell-based assays, is crucial for a thorough understanding of an inhibitor's activity. Biochemical assays provide a direct measure of the compound's interaction with the purified enzyme, while cell-based assays offer insights into its performance in a more physiologically relevant context.[8][10]
Biochemical Assays: Direct Measurement of Kinase Inhibition
Biochemical assays are fundamental for determining the intrinsic potency of an inhibitor against its target kinase.[6] These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Workflow for a Biochemical Kinase Assay:
Caption: Workflow for a cell-based phosphorylation assay using TR-FRET.
Detailed Protocol: TR-FRET Assay for Downstream Substrate Phosphorylation
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying intracellular signaling events. [11] Materials:
-
A cell line expressing the target kinase (e.g., a cardiac muscle cell line for MAP4K4).
-
Complete cell culture medium.
-
Test compounds and benchmark inhibitors.
-
Lysis buffer.
-
TR-FRET antibody pair: a terbium-labeled antibody against the total substrate protein and a fluorescein-labeled antibody against the phosphorylated form of the substrate.
-
96-well culture plates.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and benchmark inhibitors for a predetermined amount of time.
-
Cell Lysis: Remove the culture medium and add lysis buffer to each well.
-
Immunoassay: Add the TR-FRET antibody pair to the cell lysates.
-
Incubation: Incubate the plate to allow for antibody binding.
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader. The ratio of the acceptor and donor emission signals corresponds to the level of substrate phosphorylation.
-
Data Analysis: Calculate the percentage of inhibition of phosphorylation for each compound concentration and determine the cellular IC50 value.
Selection of Benchmark Inhibitors
A comprehensive benchmarking study should include inhibitors with varying mechanisms of action and selectivity profiles. For our hypothetical MAP4K4 study, we would include:
-
A known selective MAP4K4 inhibitor: To serve as a direct comparator for on-target potency.
-
A multi-kinase inhibitor known to inhibit MAP4K4: To understand the relative potency in a broader context.
-
A broad-spectrum kinase inhibitor (e.g., Staurosporine): As a positive control for kinase inhibition. [5]* Structurally similar but inactive compounds: To serve as negative controls and assess off-target effects.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise table to facilitate easy comparison.
Table 1: Comparative Inhibitory Activity Against MAP4K4
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | Notes |
| This compound | Experimental Value | Experimental Value | Investigational Compound |
| Benchmark Inhibitor 1 (Selective) | Literature/Experimental Value | Literature/Experimental Value | Selective MAP4K4 Inhibitor |
| Benchmark Inhibitor 2 (Multi-kinase) | Literature/Experimental Value | Literature/Experimental Value | Known to inhibit MAP4K4 |
| Staurosporine | Literature/Experimental Value | Literature/Experimental Value | Broad-spectrum Kinase Inhibitor |
Note: The IC50 values in this table are placeholders and would be populated with experimental data.
The comparison of biochemical and cellular IC50 values is critical. A significant drop-off in potency from the biochemical to the cellular assay may indicate poor cell permeability, metabolic instability, or active efflux from the cells. [10]
Conclusion
This guide outlines a rigorous and scientifically sound methodology for benchmarking the novel compound this compound, or any other potential kinase inhibitor. By employing a combination of direct enzymatic assays and physiologically relevant cell-based models, researchers can generate a comprehensive profile of a compound's potency, cellular efficacy, and selectivity. This multi-faceted approach is indispensable for making informed decisions in the drug discovery pipeline.
References
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
- Thermo Fisher Scientific. Biochemical Kinase Assays.
- Creative Diagnostics. Kinase Activity Assay.
- Cayman Chemical. Methods for Detecting Kinase Activity.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity.
- Parker, L. L., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- Zhang, J., et al. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry, 56(34), 4449–4456.
- BenchChem. (2025). Navigating the Kinase Inhibitor Landscape: A Comparative Guide for Researchers.
- Aldeghi, M., et al. (2022). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling.
- Li, H., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling.
- Mohamed, M. S., et al. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical and Biological Sciences Archive, 8(2), 1-15.
- ResearchGate. Inhibition Profiles for Reference Compounds and Clinically Relevant Kinase Inhibitors.
- Selleck Chemicals. Kinase Inhibitor Library.
- World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(01), 272–296.
- Patel, K. S., et al. (2012). A Review on Synthesis and Biological Activities of Pyrimidine Derivatives. International Journal of Pharmacy and Biological Sciences, 2(3), 170-182.
- Insuasty, B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(43), 26657-26670.
- Wuest, F., et al. (2016). Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation. Organic & Biomolecular Chemistry, 14(30), 7264-7272.
- Der Pharma Chemica. (2015). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 7(1), 163-172.
- ResearchGate. (2022). An overview on synthesis and biological activity of pyrimidines.
- Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 246-256.
- Tatlock, J. H., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1143-1150.
- Aladdin. 2-Chloro-4-(2-fluoropyridin-3-yl)pyrimidine.
- Molecules. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(13), 4286.
- Al-Warhi, T., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 12(31), 20086-20107.
- PubChem. 2-Chloro-4-fluoropyridine.
- Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of King Saud University - Science, 34(7), 102230.
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. wjarr.com [wjarr.com]
- 3. ijpbs.com [ijpbs.com]
- 4. researchgate.net [researchgate.net]
- 5. domainex.co.uk [domainex.co.uk]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 9. Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. caymanchem.com [caymanchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the cradle-to-grave responsibility for these compounds, including their proper disposal, is a critical aspect of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe disposal of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine, a halogenated heterocyclic compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this document synthesizes information from structurally related compounds and established hazardous waste management protocols to offer a comprehensive and cautious approach.
Disclaimer: This guide is based on the known hazards of similar chemical structures, including chlorinated pyridines and pyrimidines. It is imperative for the user to conduct a thorough risk assessment based on the specific quantities and experimental conditions in their laboratory and to consult with their institution's Environmental Health and Safety (EHS) department.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound contains structural motifs—a chlorinated pyrimidine and a fluorinated pyridine—that suggest a number of potential hazards. Halogenated organic compounds can be toxic, environmentally persistent, and may have irritant or corrosive properties.[1][2][3]
Inferred Potential Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][4][5]
-
Irritation: Likely to cause skin and serious eye irritation.[1][2][6]
-
Environmental Hazard: Halogenated compounds can be toxic to aquatic life and may persist in the environment.[7] Discharge into sewer systems or the environment must be strictly avoided.[8]
-
Reactivity: Incompatible with strong oxidizing agents, strong acids, and strong bases.[1][2] Thermal decomposition may produce toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2]
A thorough risk assessment is the first step in ensuring safety. This involves evaluating the quantity of waste, the potential for exposure, and the specific laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential hazards, a stringent PPE protocol is non-negotiable. The following table outlines the minimum required PPE when handling this compound waste.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | To protect against splashes and vapors that can cause serious eye irritation or damage. |
| Hands | Nitrile or other chemically resistant gloves | To prevent skin absorption of this potentially toxic compound. |
| Body | A flame-retardant lab coat | To protect against accidental spills and splashes. |
| Respiratory | A NIOSH-approved respirator | Recommended if handling large quantities or if there is a risk of aerosolization. |
Waste Segregation and Container Management: A Systematic Approach
Proper segregation and containment of chemical waste are fundamental to preventing accidental reactions and ensuring compliant disposal.[9][10][11][12][13]
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with halogenated organic compounds (e.g., high-density polyethylene - HDPE).
-
Labeling: Immediately affix a "Hazardous Waste" label to the container.[10] The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
The primary hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
The name of the principal investigator and laboratory location.
-
-
Segregation: This waste stream must be kept separate from other chemical waste types, particularly:
-
Container Handling:
Experimental Workflow: Disposal Decision Tree
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management: Preparedness is Key
Accidents happen. A clear and practiced spill response plan is essential.
Immediate Actions for a Small Spill (Contained within a fume hood):
-
Alert colleagues in the immediate area.
-
Ensure adequate ventilation.
-
Wearing full PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collect the contaminated absorbent and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol), collecting the decontamination materials as hazardous waste.
For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS for emergency response.
Final Disposal: The End of the Line
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[9][10]
-
Arranging for Pickup: Once the waste container is full or the project is complete, arrange for a pickup by your institution's EHS department.[9] They are trained and equipped to handle the transportation and final disposal of hazardous materials.
-
Ultimate Disposal Method: The most common and accepted method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[8] This process ensures the complete destruction of the compound, minimizing its environmental impact.
-
Empty Container Disposal: Even "empty" containers must be handled as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., acetone or methanol).[10][11] The first rinsate must be collected and disposed of as hazardous waste.[9][10] Subsequent rinsates may also need to be collected, depending on institutional policies. After thorough rinsing and air-drying, the labels on the container should be defaced, and it can then be disposed of as solid waste.[9]
By adhering to these rigorous protocols, you not only ensure your own safety and that of your colleagues but also uphold the principles of responsible scientific practice and environmental protection.
References
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
-
Hazardous Waste Disposal Procedures Handbook. Lehigh University Environmental Health and Safety. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. [Link]
-
Pyridine Hazard Assessment. Washington State University. [Link]
-
Safety Data Sheet for 2-Amino-4,6-dichloropyrimidine. Carl ROTH. [Link]
-
Guidance Manual for the Disposal of Chlorinated Water. Vita-D-Chlor. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. Vita-D-Chlor - Guidance Manual for the Disposal of Chlorinated Water [vita-d-chlor.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. vumc.org [vumc.org]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine. The protocols outlined here are designed to be a self-validating system, ensuring that every step is grounded in established safety principles for handling halogenated heterocyclic compounds.
Hazard Assessment: Understanding the "Why" Behind the "What"
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its structure—a chlorinated pyrimidine with a fluoropyridinyl substituent—provides critical clues to its potential hazards. By examining analogous compounds, we can anticipate its toxicological profile.
The core structure contains both pyridine and pyrimidine rings, which are known to be biologically active and potentially toxic.[1][2][3] The presence of chlorine and fluorine atoms can further enhance its reactivity and toxicity. For instance, related compounds like 2-Chloro-4-fluoropyridine are classified as hazardous, with potential for acute toxicity if swallowed, inhaled, or in contact with skin, as well as causing skin and serious eye irritation.[4][5] Therefore, we must assume that this compound presents similar hazards.
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[4]
-
Skin Corrosion/Irritation: Likely to cause skin irritation.[6]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[6][7]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the recommended PPE, with detailed explanations below.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust and splashes. A face shield should be worn over goggles, especially during procedures with a higher risk of splashing.[8] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide good short-term protection. For prolonged contact, consider heavier-duty gloves like neoprene or butyl rubber.[1][2] Always inspect gloves for tears or holes before use and practice double-gloving for added safety. |
| Body Protection | Chemical-Resistant Lab Coat | A flame-resistant lab coat should be worn and kept fully buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[3][8] |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of the solid compound or its solutions should be done within a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[7][8] |
Operational Plan: Step-by-Step Safe Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure risks.
Preparation and Weighing (Solid Compound):
-
Designated Area: All handling of this compound should occur in a designated area, clearly marked with warning signs.
-
Fume Hood: Perform all weighing and initial dilutions inside a certified chemical fume hood to control airborne particles.[1]
-
Don PPE: Before handling, don all required PPE as specified in the table above.
-
Static Control: Use anti-static tools and equipment to prevent the dispersal of fine powders.
-
Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.
Solution Preparation and Use:
-
Closed Systems: Whenever possible, use closed systems for transferring solutions to minimize the risk of splashes and vapor release.
-
Ventilation: Always handle solutions in a well-ventilated area, preferably within a fume hood.[2][4]
-
Avoid Contact: Use cannulas or syringes for liquid transfers instead of pouring.
Post-Handling:
-
Decontamination: Thoroughly wipe down the work area and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, goggles, and lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[9][10]
Emergency and Disposal Plan
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Contain: For small spills, use an absorbent material like sand or vermiculite to contain the substance.[2][11]
-
Collect: Carefully sweep or scoop the contained material into a clearly labeled, sealed waste container.
-
Decontaminate: Clean the spill area thoroughly.
Exposure Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][12] Seek immediate medical attention.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11][12] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[5][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11][12]
Waste Disposal: Due to its halogenated nature, this compound and any materials contaminated with it are considered hazardous waste.
-
Segregation: Collect all waste (excess chemical, contaminated PPE, and spill cleanup materials) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[12] Arrange for disposal through a licensed chemical waste management company in accordance with all local, state, and federal regulations.[13] Catalytic hydrodechlorination is a modern, environmentally preferable method for treating such wastes where available.[14]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling this compound.
References
-
Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. [Link]
-
Pyridine - SAFETY DATA SHEET. (2024, November 26). Penta chemicals. [Link]
-
Methods development Methods developed for the possible elimination of chlorinated wastes... (n.d.). ResearchGate. [Link]
-
Chlorine Waste Disposal Strategies. (n.d.). Scribd. [Link]
-
Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. [Link]
-
What PPE Should You Wear for Radiation Protection? (2025, October 20). Aussie Pharma Direct. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). UNODC. [Link]
-
Disposal of Chlorine-Containing Wastes. (n.d.). ResearchGate. [Link]
-
Disposal of Chlorine-Containing Wastes. (2016). OUCI. [Link]
-
CBRN Personal Protective Equipment Selection Matrix for Emergency Responders. (n.d.). OSHA. [Link]
-
Types of Personal Protective Equipment (PPE) in Healthcare for Radiation. (2025, August 24). Barrier Technologies. [Link]
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. downloads.ossila.com [downloads.ossila.com]
- 12. thermofishersci.in [thermofishersci.in]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 14. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
